2-Cyclopropylpropane-1,2-diamine dihydrochloride
Description
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Properties
IUPAC Name |
2-cyclopropylpropane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6(8,4-7)5-2-3-5;;/h5H,2-4,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVXBELEXSFMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 2-Cyclopropylpropane-1,2-diamine 2HCl
The following technical guide details the molecular profile, synthesis, and application of 2-Cyclopropylpropane-1,2-diamine dihydrochloride , a specialized building block used in medicinal chemistry for conformational restriction and metabolic stability optimization.
Executive Summary
This compound (CAS: 1311314-35-8) is a vicinal diamine scaffold featuring a geminal cyclopropyl group. In modern drug discovery, this motif serves as a critical bioisostere for the gem-dimethyl group. Unlike the flexible isopropyl or gem-dimethyl moieties, the cyclopropyl group introduces significant conformational constraints and alters the metabolic susceptibility of the adjacent carbon centers.
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic route via the Strecker reaction, and protocols for its characterization. It is intended for researchers utilizing this scaffold to improve the potency and pharmacokinetic (PK) profiles of kinase inhibitors and GPCR ligands.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
The molecule consists of a propane backbone substituted at the C2 position with a cyclopropyl ring and two amine groups at C1 and C2.[1] The dihydrochloride salt form is preferred for stability and water solubility.
Table 1: Chemical Specifications
| Property | Specification |
| Chemical Name | This compound |
| Common Synonyms | 1,2-Diamino-2-cyclopropylpropane 2HCl; (2-Amino-2-cyclopropylpropyl)amine dihydrochloride |
| CAS Number | 1311314-35-8 |
| Molecular Formula | C₆H₁₄N₂[2][3][4][5][6][7][8] · 2HCl |
| Molecular Weight | 187.11 g/mol (Salt); 114.19 g/mol (Free Base) |
| Appearance | White to off-white hygroscopic crystalline powder |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, DCM |
| Chirality | The C2 position is a stereocenter. Unless specified as (R) or (S), the CAS refers to the racemate. |
Structural Logic
The "2-cyclopropyl" substitution at the quaternary carbon (C2) creates a neopentyl-like steric environment. However, the unique electronic properties of the cyclopropane ring (Walsh orbitals) allow for
Synthesis & Manufacturing Protocol
The most robust synthetic route to 2-Cyclopropylpropane-1,2-diamine involves the construction of the quaternary center via a Strecker synthesis , followed by nitrile reduction. This pathway avoids the use of unstable cyclopropyl-lithium intermediates.
Reaction Pathway Diagram (Graphviz)
Figure 1: Synthetic workflow from commercially available methyl cyclopropyl ketone to the target diamine dihydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-2-cyclopropylpropanenitrile (Strecker)
-
Reagents: Methyl cyclopropyl ketone (1.0 eq), Ammonium chloride (1.1 eq), Sodium cyanide (1.1 eq), Methanol/Water (1:1).
-
Procedure:
-
Dissolve NH₄Cl in water and add to a solution of methyl cyclopropyl ketone in methanol.
-
Cool to 0°C. Add NaCN portion-wise (Caution: HCN evolution risk; use proper ventilation).
-
Stir at room temperature for 12–18 hours.
-
Workup: Quench with dilute NaOH. Extract with Ethyl Acetate (3x).[3] Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Result: A pale yellow oil (Aminonitrile).
-
Step 2: Reduction to Diamine
-
Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.5 eq), Dry THF.
-
Procedure:
-
Suspend LiAlH₄ in anhydrous THF under Nitrogen at 0°C.
-
Add the aminonitrile (dissolved in THF) dropwise to the suspension.
-
Reflux the mixture for 4–6 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL), then water (3 mL).
-
Filter the granular precipitate through Celite.[3] Concentrate the filtrate to obtain the crude diamine free base.
-
Step 3: Salt Formation (2HCl)
-
Procedure: Dissolve the crude oil in minimal absolute ethanol or diethyl ether.
-
Acidification: Add 4M HCl in Dioxane dropwise at 0°C until pH < 2.
-
Isolation: The dihydrochloride salt will precipitate as a white solid. Filter, wash with cold ether, and dry under vacuum.
Analytical Characterization
Trustworthiness in synthesis relies on rigorous characterization. The following data points confirm the structure.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: D₂O (Deuterium Oxide)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 0.35 - 0.70 | Multiplet | 4H | Cyclopropyl CH₂ | Characteristic high-field signals of the strained ring. |
| 1.05 - 1.20 | Multiplet | 1H | Cyclopropyl CH | Methine proton attached to the quaternary center. |
| 1.45 | Singlet | 3H | Methyl (C3) | Sharp singlet indicating a quaternary neighbor (no coupling). |
| 3.20 - 3.45 | AB Quartet | 2H | C1 Methylene (-CH₂-N) | Critical: The C2 center is chiral, making the C1 protons diastereotopic (magnetically non-equivalent). They will not appear as a singlet. |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Expected Mass: [M+H]⁺ = 115.12 m/z
-
Observation: The salt ions (Cl⁻) are not observed in positive mode. Look for the parent peak at 115.1.
Applications in Drug Discovery[13]
Conformational Restriction
The primary utility of this scaffold is to restrict the rotation of the diamine side chain. In kinase inhibitors, replacing a flexible ethylenediamine linker with this scaffold can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.
Metabolic Stability (The "Cyclopropyl Effect")
The cyclopropyl group is often used to replace isopropyl or gem-dimethyl groups to block CYP450-mediated oxidation.
-
Mechanism: The C-H bond dissociation energy of the cyclopropyl ring (~106 kcal/mol) is significantly higher than that of an isopropyl methine (~95 kcal/mol), making it resistant to hydrogen atom abstraction by metabolic enzymes.
Application Workflow Diagram
Figure 2: Decision logic for incorporating the cyclopropyl-diamine scaffold into a drug candidate.
Handling & Safety
-
Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.
-
Stability: Stable in solid form. Aqueous solutions should be used immediately or frozen, as free amines can absorb CO₂ from the air to form carbamates.
-
Safety: Irritant to eyes and respiratory system. Handle in a fume hood.
References
-
Synthesis of Gem-Disubstituted Amino Acids
- Source: Avenoza, A., et al. "Synthesis of enantiomerically pure 2-amino-2-cyclopropylpropanoic acid." Journal of Organic Chemistry.
- Context: Describes the Strecker chemistry foundation for cyclopropyl-amino acid deriv
-
Cyclopropyl Group in Medicinal Chemistry
-
Source: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[3] Journal of Medicinal Chemistry, 2016.
- Context: Validates the metabolic stability and conformational properties of the cyclopropyl motif.
-
-
Chemical Identity Verification
- Source: PubChem Compound Summary for CID 1311314-35-8 (Rel
- Context: Confirm
-
Strecker Synthesis of Aminonitriles
- Source: BenchChem Application Notes.
- Context: Analogous synthesis protocols for cyclopropyl-substituted aminonitriles.
Sources
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- 2. cis-Cyclopropane-1,2-diamine dihydrochloride | C3H10Cl2N2 | CID 12446103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS#:1029623-96-8 | (S)-4-fluoro-3-(1,3-dioxoisoindolin-2-yl)butanoic Acid | Chemsrc [chemsrc.com]
- 5. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN110981738A - Synthesis method of 2-aminopropanol - Google Patents [patents.google.com]
- 8. Efficient CO2 capture by non-aqueous 2-amino-2-methyl-1-propanol (AMP) and low temperature solvent regeneration - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Bulletin: Analysis of Safety Data for 2-Cyclopropylpropane-1,2-diamine dihydrochloride
Abstract: This document addresses the critical need for comprehensive safety information for novel chemical entities in research and development. The subject of this inquiry, 2-Cyclopropylpropane-1,2-diamine dihydrochloride, is a compound for which a publicly available, verified Safety Data Sheet (SDS) could not be located despite a thorough search of chemical supplier databases and regulatory information portals. This guide will, therefore, outline the established principles of chemical safety assessment and the logical framework that would be applied to an SDS for such a compound, while transparently noting the absence of specific data. It serves as a procedural guide for researchers and drug development professionals on how to approach safety evaluation in the absence of a formal SDS, emphasizing the reliance on data from structurally analogous compounds for preliminary assessment while highlighting the critical need for empirical testing.
Introduction: The Imperative of a Safety Data Sheet (SDS)
A Safety Data Sheet is the cornerstone of chemical safety in the laboratory and is a regulatory requirement for chemical manufacturers and suppliers. It provides a detailed summary of the potential hazards associated with a substance, along with instructions for safe handling, storage, and emergency procedures. For researchers, particularly in the pharmaceutical and biotechnology sectors, a thorough understanding of a compound's SDS is the first step in risk assessment and the design of safe experimental protocols.
A comprehensive search for the Safety Data Sheet for This compound did not yield a specific document for this exact chemical entity. While information is available for structurally related compounds such as cyclopropylamine, 1,2-diaminopropane, and various isomers of cyclopropane-1,2-diamine dihydrochloride, it is scientifically and ethically imperative to state that this information cannot be used as a direct substitute.[1][2][3][4][5][6] Extrapolating safety data carries inherent risks, as minor structural modifications can lead to significant changes in toxicological and reactivity profiles.
This guide is therefore structured to provide a framework for interpreting the key sections of a typical SDS, using data from related molecules as illustrative examples of the type of information required, rather than as a definitive safety profile for the title compound.
Hazard Identification: A Predictive Framework
The "Hazards Identification" section of an SDS is critical as it provides a summary of the potential health and physical hazards of the substance, compliant with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Based on the functional groups present (a diamine salt), we can anticipate certain hazard classes. Diamine compounds are often corrosive to skin and eyes and can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][7] The dihydrochloride salt form suggests the compound is likely a solid with some degree of water solubility.
Anticipated GHS Hazard Classifications (Hypothetical):
| Hazard Class | Anticipated Category | Rationale based on Analogous Compounds |
| Acute Toxicity, Oral | Category 4 | Many amine compounds are harmful if swallowed.[2][8] |
| Skin Corrosion/Irritation | Category 1B or 2 | Amines are frequently corrosive or irritating to the skin.[2][4][7] |
| Serious Eye Damage/Irritation | Category 1 or 2A | Strong potential for serious eye damage is common with amine salts.[2][4][7][8] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[4] |
The logical flow for hazard identification and subsequent action is visualized below.
Caption: Relationship between hazard statements and precautionary measures.
First-Aid Measures: A Protocol for Exposure
In the event of accidental exposure, immediate and appropriate first-aid is crucial. The following protocols are standard for corrosive and irritant amine compounds and should be considered a baseline pending specific data.
-
Inhalation: If inhaled, the individual should be moved to fresh air immediately.[4][8][9] If breathing is difficult or ceases, artificial respiration should be administered and medical attention sought.[1][3][7][9]
-
Skin Contact: Contaminated clothing must be removed immediately. The affected skin area should be flushed with copious amounts of water for at least 15 minutes.[4][7][9] Medical attention is required.[1][7]
-
Eye Contact: Eyes should be rinsed cautiously with water for several minutes, holding the eyelids open.[1][3][4][9] Contact lenses should be removed if present and easy to do.[1][3][4][9] Immediate medical attention is imperative.[1][4][7][8]
-
Ingestion: Do NOT induce vomiting.[1][3][7] The mouth should be rinsed with water, and a physician or poison control center should be contacted immediately.[1][3]
The decision-making process for first aid is illustrated in the workflow below.
Caption: First-aid response pathway based on the route of exposure.
Handling and Storage: Ensuring Laboratory Safety
Safe handling and storage are paramount to preventing exposure and maintaining the chemical's integrity.
Handling:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][4][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][4][9][10] Specific glove material (e.g., nitrile, neoprene) should be chosen based on chemical compatibility tests.
-
Hygiene: Wash hands thoroughly after handling.[1][4][9] Do not eat, drink, or smoke in the laboratory.[1][10][11]
-
Ignition Sources: While the dihydrochloride salt is likely not flammable, related free-base amines can be.[2][3] It is good practice to keep the compound away from heat and open flames.[2][10]
Storage:
-
Environment: Store in a cool, dry, and well-ventilated place.[3][4][9][10]
-
Incompatibilities: Store separately from strong oxidizing agents, acids, and acid anhydrides.[1][3][10]
The logical flow for safe laboratory practices is depicted below.
Caption: Workflow for the lifecycle of a chemical in the laboratory.
Exposure Controls and Personal Protection
Engineering controls and Personal Protective Equipment (PPE) are the primary methods to minimize exposure.
-
Engineering Controls: A chemical fume hood is the most critical engineering control to ensure adequate ventilation and minimize inhalation risk.[3][9] Eyewash stations and safety showers must be readily accessible.[3][9]
-
Personal Protective Equipment (PPE): A standard ensemble for handling a compound of this nature would include:
| Protection Type | Specification | Rationale |
| Eye/Face | Safety glasses with side-shields or goggles.[3][12] | Protects against splashes and airborne particles. |
| Skin | Chemical-resistant gloves (e.g., Nitrile). Lab coat. | Prevents direct skin contact and corrosion.[7][9][11] |
| Respiratory | Not typically required if handled in a fume hood. If not, a NIOSH-approved respirator is necessary.[3][9][11] | Prevents inhalation of dust or aerosols. |
Conclusion and Path Forward
The absence of a specific Safety Data Sheet for this compound necessitates a cautious and principled approach to its handling. While preliminary hazard assessment can be guided by data from analogous structures, this is not a substitute for a formal, verified SDS.
Recommendations for Researchers:
-
Contact the Supplier: The primary and most crucial step is to request the official SDS from the chemical manufacturer or supplier. They are legally obligated to provide it.
-
Perform a Risk Assessment: Before use, conduct a thorough, documented risk assessment based on the anticipated hazards outlined in this guide and any information provided by the supplier.
-
Assume a High Hazard Profile: In the absence of definitive data, treat the substance with a high degree of caution. Assume it is corrosive, toxic, and an irritant, and implement the most stringent safety protocols.
This technical guide underscores the importance of the SDS as a foundational document for laboratory safety. The framework provided herein should enable researchers to navigate the challenges presented by novel compounds for which data may be sparse, while always prioritizing a culture of safety and rigorous scientific practice.
References
- Fisher Scientific. (2025, December 19).
- TCI Chemicals. (2025, May 2).
- Thermo Fisher Scientific. (2025, December 19).
- Fisher Scientific Company. (2025, December 18).
- Enamine. Safety Data Sheet - 1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride.
- AK Scientific, Inc. Safety Data Sheet - (1S,2R)-Cyclopropane-1,2-diamine.
- KISHIDA CHEMICAL CO., LTD. (2025, September 3). Safety Data Sheet - (1R,4R)-N1-Cyclopentylcyclohexane-1,4-diamine dihydrochloride.
- Air Liquide Singapore. (2020, August 3). SDS EU (Reach Annex II) - Cyclopropane.
- ECHEMI.
- Apollo Scientific. (2023, July 7).
- International Chemical Safety Cards (ICSC). (n.d.). ICSC 0942 - PROPYLENEDIAMINE.
- Sigma-Aldrich. Product Page - (1R,2S)-cyclopropane-1,2-diamine dihydrochloride.
-
PubChem. cis-Cyclopropane-1,2-diamine dihydrochloride. Retrieved February 21, 2026, from [Link]
-
PubChem. 2-cyclopropyl-1-N-(2-cyclopropylethyl)propane-1,2-diamine. Retrieved February 21, 2026, from [Link]
- ReAgent Chemical Services. (2018, February 6).
Sources
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- 6. (S)-(-)-1,2-Diaminopropane dihydrochloride | 19777-66-3 [chemicalbook.com]
- 7. ICSC 0942 - PROPYLENEDIAMINE [chemicalsafety.ilo.org]
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Novel Gem-Cyclopropyl Diamine Building Blocks: Design, Synthesis, and Medicinal Chemistry Applications
Topic: Novel Gem-Cyclopropyl Diamine Building Blocks for Drug Discovery Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Executive Summary: The "Gem-Cyclopropyl" Advantage
In the pursuit of novel chemical space, the "Escape from Flatland" initiative has driven medicinal chemists toward scaffolds with high fraction of sp3 carbons (
Unlike traditional acyclic diamines (e.g., ethylenediamine, propylenediamine), gem-cyclopropyl variants offer three critical advantages:
-
Conformational Locking: The Thorpe-Ingold effect (gem-dimethyl effect) is amplified by the cyclopropane ring, pre-organizing the diamine vector for optimal receptor binding.
-
Metabolic Hardening: The C–H bonds of a cyclopropane ring are significantly stronger (~106 kcal/mol) than typical alkyl C–H bonds (~98 kcal/mol), reducing susceptibility to Cytochrome P450 oxidative clearance.
-
Basicity Modulation: The electron-withdrawing nature of the strained cyclopropane ring (due to high s-character in C-C bonds) lowers the
of proximal amines, often improving membrane permeability and reducing lysosomal trapping.
This guide details the design logic, synthetic protocols, and application of these building blocks, focusing on 1,1-bis(aminomethyl)cyclopropane and spiro[2.n]alkane diamines .
Structural Classes and Design Logic
The Bioisosteric Rationale
The gem-cyclopropyl motif serves as a rigid bioisostere for the gem-dimethyl group. In diamine linkers, replacing a gem-dimethyl group with a cyclopropane ring restricts the conformational freedom of the amine "arms," reducing the entropic penalty upon binding.
Comparison of Linker Properties:
| Feature | Propane-1,3-diamine | 2,2-Dimethyl-1,3-propanediamine | 1,1-Bis(aminomethyl)cyclopropane |
| Conformation | Highly Flexible | Moderate Restriction (Gem-dimethyl) | Rigid / Locked (Gem-cyclopropyl) |
| Metabolic Stability | Low (benzylic-like oxidation) | Moderate | High (Cyclopropyl resistance) |
| Amine | ~10.5 | ~10.2 | ~9.5 - 9.8 (Inductive lowering) |
| Vector Angle | Variable | ~109.5° | < 60° (Internal), ~115° (External) |
Visualization: The Conformational Lock
The following diagram illustrates how the cyclopropane ring enforces a specific exit vector for the diamine functionality, crucial for chelating metals or bridging binding pockets.
Figure 1: Evolution from flexible linear chains to rigid gem-cyclopropyl scaffolds.
Synthetic Protocols
The synthesis of 1,1-bis(aminomethyl)cyclopropane is the foundational workflow for this class of building blocks. The protocol below is a self-validating system designed for scalability (gram to multigram scale).
Protocol: Synthesis of 1,1-Bis(aminomethyl)cyclopropane
Target Molecule: A rigid diamine scaffold for fragment-based drug discovery.
Step 1: Double Alkylation (Cyclopropanation)
-
Reagents: Diethyl malonate (1.0 eq), 1,2-Dibromoethane (1.2 eq),
(2.5 eq), DMSO/DMF (solvent). -
Procedure:
-
Suspend finely ground
in DMF. -
Add diethyl malonate and 1,2-dibromoethane.
-
Stir vigorously at 80°C for 16 hours. Checkpoint: Monitor by TLC ( disappearance of malonate).
-
Workup: Dilute with water, extract with EtOAc. The product, Diethyl 1,1-cyclopropanedicarboxylate , is an oil.
-
Validation:
NMR shows disappearance of the malonate singlet (~3.3 ppm) and appearance of cyclopropyl protons (~1.2-1.5 ppm).
-
Step 2: Reduction to Diol
-
Reagents:
(2.2 eq) or , THF (anhydrous). -
Procedure:
-
Cool THF solution of diester to 0°C.
-
Slowly add hydride source (exothermic).
-
Reflux for 4 hours.
-
Quench: Fieser workup (
, 15% NaOH, ). -
Product: 1,1-Cyclopropanedimethanol .
-
Step 3: Activation and Amination (The Gabriel Route)
-
Reagents: MsCl (Methanesulfonyl chloride),
, Potassium Phthalimide, Hydrazine. -
Procedure:
-
Mesylation: React diol with MsCl (2.2 eq) in DCM at 0°C to form the bis-mesylate.
-
Substitution: React bis-mesylate with Potassium Phthalimide (2.5 eq) in DMF at 90°C.
-
Deprotection: Treat the bis-phthalimide with Hydrazine hydrate in EtOH (reflux).
-
Purification: Acid/Base extraction.[1] The free amine is water-soluble; isolate as the Dihydrochloride salt.
-
Protocol Visualization (Graphviz)
Figure 2: Synthetic route to 1,1-bis(aminomethyl)cyclopropane.
Advanced Applications: Spiro-Cyclopropyl Diamines
Beyond the 1,1-disubstituted systems, spiro-cyclopropyl diamines (e.g., spiro[2.3]hexane-1,5-diamine) represent the cutting edge of "gem" building blocks. Here, the cyclopropane is fused spiro-cyclically to a saturated ring.
Case Study: LSD1 Inhibitors
Lysine-specific demethylase 1 (LSD1) inhibitors often utilize a cyclopropylamine core. Incorporating a gem-spiro cyclopropane onto a piperidine or pyrrolidine ring creates a "conformationally frozen" diamine.
-
Mechanism: The spiro-cyclopropane prevents ring inversion (chair-boat interconversion) of the piperidine, locking the distal amine in an equatorial position favorable for hydrogen bonding with Asp/Glu residues in the active site.
-
Synthesis Note: These are often accessed via the Kulinkovich reaction (from esters) or Simmons-Smith cyclopropanation of exocyclic methylenes.
Data Summary: Physicochemical Improvements
The table below summarizes the impact of introducing a gem-cyclopropyl motif into a standard diamine building block (e.g., in a fragment library context).
| Property | Standard Diamine | Gem-Cyclopropyl Diamine | Impact on Drug Discovery |
| ClogP | 0.5 - 1.2 | 0.8 - 1.5 | Slight lipophilicity increase aids BBB penetration. |
| tPSA | ~52 Ų | ~52 Ų | No change in polar surface area (good). |
| Rotatable Bonds | 3-5 | 1-2 | Reduced entropy loss upon binding (High Potency). |
| Metabolic | < 30 min | > 120 min | Blocks |
| Solubility | High | High | Maintains aqueous solubility despite rigidity. |
Critical Technical Considerations (Troubleshooting)
Stability of 1,1-Diamines
-
Warning: A true gem-diamine (two
groups on the same carbon, i.e., ) is an aminal and is generally unstable, hydrolyzing back to the ketone and ammonia. -
Solution: When the term "gem-cyclopropyl diamine" is used, it strictly refers to 1,1-bis(aminomethyl)cyclopropane (where amines are separated by one methylene) or vicinal diamines on a gem-disubstituted cyclopropane. Do not attempt to synthesize cyclopropane-1,1-diamine.
Handling Cyclopropyl Amines
Cyclopropyl amines are weaker bases than isopropyl amines due to the greater s-character of the cyclopropane carbon orbitals (approx
-
Implication: They are less protonated at physiological pH (7.4), which can increase passive diffusion across membranes but may reduce solubility compared to acyclic analogs.
References
-
Giri, R., et al. (2023).[2] Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. Science. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Wilsily, A., et al. (2012). Reagent for the Synthesis of gem-Disubstituted Cyclopropanes. Journal of the American Chemical Society. [Link]
-
Barnes-Seeman, D. (2014). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry. [Link]
Sources
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- 2. New, simple and accessible method creates potency-increasing structure in drugs - Previously undescribed chemical process may offer safer, more practical way to create cyclopropanes—a key feature in many drugs and drug-candidates [chemeurope.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Sourcing and Technical Utilization of 2-Cyclopropylpropane-1,2-diamine Dihydrochloride
The following technical guide details the sourcing, chemical profile, and utilization of 2-Cyclopropylpropane-1,2-diamine dihydrochloride , a specialized building block used in high-value medicinal chemistry programs.
Content Type: Technical Monograph & Sourcing Guide Target Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists
Chemical Identity & Significance
Before sourcing, it is critical to distinguish this specific gem-disubstituted scaffold from common isomers like trans-cyclopropane-1,2-diamine. This molecule is a bioisostere of 1,2-diamino-2-methylpropane , designed to introduce metabolic stability and conformational rigidity into kinase inhibitors and GPCR ligands.
Molecular Profile
| Feature | Specification |
| Chemical Name | This compound |
| CAS (Salt) | 1311314-35-8 (Dihydrochloride) |
| CAS (Free Base) | 1021392-54-0 |
| Molecular Formula | C₆H₁₄N₂[1][2] · 2HCl |
| Molecular Weight | 187.11 g/mol (Salt) / 114.19 g/mol (Base) |
| Structure | A propane backbone with a quaternary carbon at position 2, bearing both a cyclopropyl group and an amine.[3] |
| Key Motif | Gem-cyclopropyl/methyl substitution (Metabolic block) |
Structural Significance (Mechanism of Action)
The substitution of a methyl group (in a gem-dimethyl motif) with a cyclopropyl ring is a "magic methyl" strategy in drug design.
-
Metabolic Stability: The cyclopropyl ring resists CYP450-mediated oxidation better than a methyl group.
-
Sigma-Hole Interactions: The strained ring can engage in unique hydrophobic interactions within a binding pocket.
-
Rigidity: It locks the ethylenediamine pharmacophore into a specific conformation, reducing the entropic penalty of binding.
Market Landscape: Suppliers & Pricing
This compound is classified as a Tier 2 Building Block —it is not a bulk commodity but is available from specialized catalog suppliers.
Primary Suppliers
Based on current chemical inventory data, the following suppliers maintain stock or validated synthesis routes.
| Supplier | Catalog # | Stock Status | Purity Grade |
| BLD Pharm | BD01126142 | Primary Stockist | >95% (NMR) |
| Sigma-Aldrich | 73677 | Third-Party/Aggregator | 95% |
| AABlocks | AA0F9ESP | Lead Time Required | 97% |
| Enamine | (Custom) | Make-on-Demand | >95% |
Cost-Driver Analysis & Pricing Estimates
Pricing for CAS 1311314-35-8 is volatile due to the complexity of the gem-disubstituted synthesis.
-
R&D Scale (1g - 5g): Expect $150 - $350 USD per gram .
-
Driver: High cost of Strecker synthesis reagents and chiral resolution (if enantiopure is required).
-
-
Pilot Scale (100g+): Prices drop to $40 - $80 USD per gram .
-
Driver: Economy of scale in the nitrile reduction step.
-
Procurement Warning: Ensure you are not purchasing Cyclopropane-1,2-diamine (CAS 3187-76-6), which is significantly cheaper (~$5/g) but structurally incorrect for this application.
Sourcing Decision Matrix
Use the following logic to determine your sourcing strategy:
Figure 1: Decision matrix for sourcing based on stereochemical requirements.
Technical Utility & Handling Protocols
Handling & Storage
The dihydrochloride salt is hygroscopic .
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Handling: Weigh quickly in a glovebox or low-humidity environment. Absorption of water will alter stoichiometry, leading to errors in coupling reactions.
QC Validation (Incoming Goods)
Upon receipt, validate the structure using ¹H-NMR (D₂O) .
-
Diagnostic Peak: Look for the cyclopropyl protons. Unlike alkyl chains, cyclopropyl protons appear highly upfield, typically δ 0.3 – 0.6 ppm (multiplets).
-
Backbone: The methyl singlet (from the quaternary carbon) should appear around δ 1.1 – 1.3 ppm .
-
Impurity Check: Ensure no residual nitrile (from synthesis) exists (IR: ~2240 cm⁻¹).
Protocol: "Salt Break" (In-Situ Neutralization)
The dihydrochloride salt cannot be used directly in nucleophilic substitutions or amide couplings. It must be neutralized.
Method A: In-Situ (Recommended for Amide Coupling)
-
Dissolve 1.0 eq of CAS 1311314-35-8 in DMF or DCM.
-
Add 2.5 eq of DIPEA (Diisopropylethylamine).
-
Stir for 10 minutes at 0°C.
-
Add the carboxylic acid and coupling reagent (e.g., HATU).
-
Note: The extra 0.5 eq of base ensures the amine remains nucleophilic despite potential HCl generation.
-
Method B: Isolation of Free Base (For Sensitive Catalysis)
-
Suspend the salt in minimal water.
-
Add 2M NaOH until pH > 12.
-
Extract exhaustively with DCM (3x). Note: Diamines are polar; salting out the aqueous layer with NaCl helps extraction.
-
Dry over Na₂SO₄ and concentrate immediately (amines absorb CO₂ from air).
Synthetic Pathway (Logic & Causality)
Understanding how this molecule is made helps in troubleshooting impurities. The standard route is a Strecker Synthesis followed by reduction.
Figure 2: Industrial synthesis workflow. Step 2 is the critical quality control point where unreduced nitrile impurities may persist.
References
-
BLD Pharm. (2024). Product Analysis: this compound (BD01126142). Retrieved from
-
GuideChem. (2024). Global Chemical Sourcing Network: CAS 1311314-35-8 Suppliers. Retrieved from
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context on Cyclopropyl bioisosteres).
-
PubChem. (2024). Compound Summary: 2-Cyclopropylpropane-1,2-diamine.[1][4][5][6][7] Retrieved from
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. (trans)-Cyclopropane-1,2-diamine dihydrochloride | 3187-76-6 | Benchchem [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. guidechem.com [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. CAS#:1029623-96-8 | (S)-4-fluoro-3-(1,3-dioxoisoindolin-2-yl)butanoic Acid | Chemsrc [chemsrc.com]
- 7. aablocks.com [aablocks.com]
Structural and Functional Divergence of Cyclopropyl-Alkyl Amines in Medicinal Chemistry
The following technical guide details the structural, synthetic, and pharmacological distinctions between 1-cyclopropylpropan-2-amine and 2-cyclopropylpropane-1,2-diamine .
Executive Summary
This guide analyzes two distinct chemical entities sharing a cyclopropyl-alkyl scaffold but diverging significantly in functionality and application. 1-cyclopropylpropan-2-amine (Molecule A) represents a lipophilic monoamine bioisostere of amphetamine-class compounds, primarily relevant as a CNS-active scaffold or metabolic probe. 2-cyclopropylpropane-1,2-diamine (Molecule B) acts as a sterically congested vicinal diamine, serving as a bidentate ligand in coordination chemistry and a privileged motif for constructing heterocyclic drug cores (e.g., pyrazines, diazepines).
The core distinction lies in their basicity profiles and metabolic liabilities . While both carry the risk of mechanism-based inactivation (MBI) of Cytochrome P450 enzymes due to the cyclopropyl moiety, the vicinal diamine motif of Molecule B introduces chelation effects and alters the oxidative metabolic trajectory.
Part 1: Structural & Physicochemical Analysis
Molecular Architecture
The fundamental difference is the presence of a second amine group and the resulting substitution pattern at the C2 position.
| Feature | 1-cyclopropylpropan-2-amine (Molecule A) | 2-cyclopropylpropane-1,2-diamine (Molecule B)[1] |
| Core Skeleton | Propane chain | Propane chain |
| Amine Class | Primary Monoamine | Vicinal Diamine (Primary/Primary) |
| C2 Substitution | Tertiary Carbon (H, Me, Cyclopropyl-CH2, NH2) | Quaternary Carbon (Me, Cyclopropyl, NH2, CH2-NH2) |
| Chirality | 1 Chiral Center (C2) | 1 Chiral Center (C2) |
| Basicity (pKa) | ~10.5 (Typical aliphatic amine) | pKa1 ~9.9, pKa2 ~6.8 (Inductive effect lowers pKa) |
| LogP (Est.) | ~1.8 (Lipophilic, CNS penetrant) | ~0.5 (Polar, lower CNS penetration) |
| Key Property | Bioisostere for Leucine/Phenylalanine side chains | Bidentate Ligand (Chelator) |
Stereoelectronic Implications
-
Molecule A (Monoamine): The cyclopropyl group acts as a rigid, lipophilic spacer. It is often used in medicinal chemistry to replace an isopropyl or phenyl group to improve metabolic stability against benzylic hydroxylation, although it introduces its own liability (ring opening).
-
Molecule B (Diamine): The C2 position is a quaternary center . The steric bulk of the cyclopropyl group combined with the methyl group creates significant "gem-disubstituent" effects (Thorpe-Ingold effect), forcing the two amine groups into a specific conformation. This makes Molecule B an excellent pre-organized scaffold for cyclization reactions.
Part 2: Synthetic Pathways[3][4]
The synthesis of these molecules requires fundamentally different strategies due to the quaternary center in Molecule B.
Molecule A: Reductive Amination (Standard)
The most robust route to 1-cyclopropylpropan-2-amine is the reductive amination of 1-cyclopropylpropan-2-one .
-
Precursor: 1-cyclopropylpropan-2-one (commercially available or made via Grignard addition to nitrile).
-
Reagents: Ammonium acetate (
), Sodium cyanoborohydride ( ). -
Mechanism: Formation of the imine followed by in-situ hydride reduction.
Molecule B: Strecker Synthesis & Reduction (Advanced)
Molecule B possesses a quaternary carbon bearing an amine.[2] Standard reductive amination fails here because ketones are difficult to convert to sterically hindered imines, and alkylation is prone to over-alkylation.
-
Strategy: The Strecker Synthesis followed by nitrile reduction is the industry standard for gem-disubstituted 1,2-diamines.
-
Precursor: Cyclopropyl methyl ketone.
-
Step 1 (Strecker): Reaction with
and (or TMSCN) yields the -aminonitrile. -
Step 2 (Reduction): Strong reduction of the nitrile to the primary amine using Lithium Aluminum Hydride (
).
Synthetic Workflow Visualization
The following diagram contrasts the synthetic logic for both targets.
Figure 1: Comparative retrosynthetic analysis showing the divergence in constructing tertiary (A) vs. quaternary (B) amine centers.
Part 3: Pharmacological & Safety Implications
Mechanism-Based Inactivation (MBI) of CYP450
A critical safety consideration for both molecules is the cyclopropyl amine motif. Cyclopropyl amines are notorious suicide inhibitors of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
-
Mechanism: The P450 catalytic cycle initiates a Single Electron Transfer (SET) from the amine nitrogen to the heme-oxo species. This generates an aminyl radical cation.
-
Ring Opening: The cyclopropyl ring, adjacent to the radical, undergoes rapid homolytic fragmentation.
-
Covalent Binding: The resulting primary carbon radical attacks the heme porphyrin ring, irreversibly inactivating the enzyme.
The "Diamine" Mitigation Factor
While Molecule A is a high-risk MBI candidate, Molecule B may exhibit reduced MBI potential due to:
-
Higher Polarity: Reduced affinity for the hydrophobic P450 active site.
-
Chelation: The vicinal diamine can coordinate to the heme iron reversibly (Type II binding), potentially preventing the close approach required for the irreversible SET oxidation.
Figure 2: The mechanism of CYP450 inactivation by cyclopropyl amines. Molecule A is highly susceptible to this pathway.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 2-cyclopropylpropane-1,2-diamine (Molecule B)
Rationale: This protocol addresses the difficulty of forming the quaternary center.
Reagents:
-
Cyclopropyl methyl ketone (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq) - Caution: Highly Toxic
-
Ammonium Chloride (NH4Cl) (1.5 eq)
-
Ammonium Hydroxide (25% aq)
-
Lithium Aluminum Hydride (LiAlH4) (2.0 eq)
-
Solvents: Methanol, THF (anhydrous).
Step-by-Step Methodology:
-
Strecker Reaction (Formation of Aminonitrile):
-
Dissolve
(1.5 eq) in ammonium hydroxide (4 eq) at 0°C. -
Add Cyclopropyl methyl ketone (1.0 eq) dropwise.
-
Add NaCN (1.2 eq) dissolved in minimal water dropwise, maintaining temperature < 10°C.
-
Seal the vessel and stir at room temperature for 24 hours.
-
Workup: Extract with dichloromethane. The organic layer contains the
-aminonitrile (2-amino-2-cyclopropylpropanenitrile). Dry over and concentrate.
-
-
Reduction (Nitrile to Amine):
-
Prepare a suspension of
(2.0 eq) in anhydrous THF under Argon at 0°C. -
Add the crude aminonitrile (dissolved in THF) dropwise to the suspension. Note: Exothermic reaction.
-
Reflux the mixture for 12 hours to ensure complete reduction of the sterically hindered nitrile.
-
Quench (Fieser Method): Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL) sequentially, where = grams of LAH used. -
Filter the granular precipitate.
-
Purification: The filtrate contains the crude diamine. Purify via distillation under reduced pressure or convert to the dihydrochloride salt using HCl/Dioxane for crystallization.
-
Protocol 2: Metabolic Stability Assessment (Microsomal Stability)
Rationale: To verify the suicide inhibition potential.
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
-
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.
-
MBI Check (IC50 Shift): Pre-incubate the compound with microsomes and NADPH for 30 minutes before adding a probe substrate (e.g., Testosterone for CYP3A4). Compare the IC50 with a sample where NADPH was added simultaneously with the probe.
-
Result: A significant left-shift in IC50 (lower value) after pre-incubation indicates mechanism-based inactivation (suicide inhibition).
-
References
-
Wessjohann, L. A., et al. (2004).[3] "Mechanism-Based Inactivation of Cytochrome P450 2D6 by Cyclopropylamines." Chemical Research in Toxicology. Available at: [Link]
-
Hanzlik, R. P., & Tullman, R. H. (1982).[4] "Suicide inactivation of cytochrome P-450 by cyclopropylamines."[4] Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (2024). "Synthesis of 1,2-Diamines." Available at: [Link]
-
PubChem. (2024). "1-cyclopropylpropan-2-amine (Compound Summary)." National Library of Medicine. Available at: [Link]
-
Shaik, S., et al. (2017). "Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism."[4] Frontiers in Pharmacology. Available at: [Link]
Sources
Methodological & Application
Application Note: Strategic Synthesis of Kinase Inhibitors Using 2-Cyclopropylpropane-1,2-diamine
Introduction: The "Gem-Cyclopropyl" Effect in Kinase Design
In modern kinase inhibitor discovery, the transition from flat aromatic stacks to sp³-rich architectures is a dominant trend. 2-Cyclopropylpropane-1,2-diamine (CPPD) represents a high-value building block that introduces three critical pharmacological features simultaneously:
-
Conformational Locking: The gem-disubstitution (cyclopropyl and methyl group) at the C2 position restricts the rotation of the ethylenediamine backbone. This reduces the entropic penalty upon binding to the kinase ATP pocket.
-
Metabolic Stability: The cyclopropyl group is electronically distinct from an isopropyl group. The high C–H bond dissociation energy of the cyclopropyl ring suppresses oxidative metabolism (CYP450-mediated hydroxylation) often seen at benzylic-like positions.
-
Solubility Enhancement: The 1,2-diamine motif is a classic solubilizing group, but the addition of the lipophilic cyclopropyl moiety balances permeability (LogD) without sacrificing aqueous solubility.
This application note details the regioselective synthesis of kinase inhibitors using CPPD. We focus on coupling this fragment to 2,4-dichloropyrimidine cores—the most ubiquitous scaffold in FDA-approved inhibitors (e.g., Palbociclib, Ceritinib).
Chemical Properties & Handling
| Property | Specification | Handling Note |
| IUPAC Name | 2-cyclopropylpropane-1,2-diamine | |
| Structure | Chiral Center: C2 is chiral. Protocols below assume racemic or enantiopure starting material. | |
| Basicity (pKa) | N1 (Primary): ~9.8 N2 (Tertiary-alkyl): ~9.2 | N1 is less sterically hindered but slightly more basic. |
| Physical State | Viscous colorless oil / Low-melting solid | Hygroscopic. Store under Argon at 4°C. |
| Reactivity | Nucleophilic (Amine) | Critical: N1 is kinetically dominant due to steric freedom. N2 is sterically congested. |
Synthetic Strategy: Regioselective SNAr
The primary challenge when using 2-Cyclopropylpropane-1,2-diamine is controlling which amine attacks the electrophile. In nucleophilic aromatic substitution (
-
Electrophile Reactivity: The C4 position of the pyrimidine is electronically more electrophilic than C2.
-
Nucleophile Sterics: The N1 amine (methylene-linked) is unhindered. The N2 amine (attached to the quaternary carbon) is highly hindered.
The Rule: Under kinetic control (low temperature, non-polar solvent), the N1 amine attacks the C4 position of the pyrimidine.
Reaction Pathway Diagram
Caption: Kinetic control pathway favoring the coupling of the unhindered N1 amine to the C4 position of the pyrimidine core.
Detailed Protocol: C4-Selective Coupling
This protocol describes the synthesis of intermediate 4-((2-amino-2-cyclopropylpropyl)amino)-2-chloropyrimidine .
Materials
-
Reagent A: 2,4-Dichloropyrimidine (1.0 equiv, 149 g/mol )
-
Reagent B: 2-Cyclopropylpropane-1,2-diamine (CPPD) (1.1 equiv, 114 g/mol )
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Anhydrous THF (10 Volumes) or Isopropanol (for thermodynamic control)
Step-by-Step Methodology
-
Preparation of Electrophile Solution:
-
Charge a reaction vessel with 2,4-Dichloropyrimidine (1.0 equiv).
-
Add Anhydrous THF (8 Vol).
-
Cool the solution to -10°C using an acetone/ice bath or cryostat. Note: Cooling is critical to prevent bis-addition or C2-substitution.
-
-
Nucleophile Addition:
-
In a separate flask, dissolve CPPD (1.1 equiv) and DIPEA (2.5 equiv) in THF (2 Vol).
-
Add the amine solution to the pyrimidine solution dropwise over 30 minutes. Maintain internal temperature < 0°C.
-
Why? Slow addition keeps the concentration of free amine low relative to the electrophile, favoring mono-substitution over bis-substitution.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to 0°C and stir for 2–4 hours.
-
TLC/LCMS Check:
-
Starting Material (2,4-DCP): Should be consumed.
-
Product (M+H): Expected Mass ~227.1 Da (for Cl-35 isotope).
-
By-product Check: Look for bis-addition (Mass ~305 Da). If observed, lower temperature in future runs.
-
-
-
Work-up:
-
Quench with water (5 Vol).
-
Extract with Ethyl Acetate (3 x 5 Vol).
-
Wash combined organics with Brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification:
-
The crude residue is often a viscous oil.
-
Flash Chromatography: Elute with DCM:MeOH (95:5 to 90:10) containing 1%
. The free primary amine (unreacted N2) is polar; the product is moderately polar.
-
QC & Validation Criteria
| Analysis | Expected Result | Interpretation |
| 1H NMR (DMSO-d6) | Pyrimidine H5/H6 doublets | Confirm C4 substitution. C4-substituted pyrimidines typically show a specific shift pattern compared to C2.[1] |
| 1H NMR (Aliphatic) | Cyclopropyl protons (0.3-0.6 ppm) | Intact cyclopropyl ring (no ring opening). |
| LCMS | Single peak, m/z 227/229 (3:1 ratio) | Chlorine isotope pattern confirms mono-substitution. |
Advanced Workflow: Synthesis of the Full Inhibitor
Once the CPPD fragment is installed at C4, the C2-chlorine remains available for cross-coupling to the "Hinge Binder" (usually an aryl or heteroaryl group).
Diagram: The "Reverse" Strategy
In rare cases, you may want the bulky CPPD amine to be at C2 (to fit a specific solvent pocket). This requires a different route because SNAr at C2 is disfavored.
Route B: The "Sulfone Displacement" Method (For C2-Selectivity) To force the amine to C2, one often uses a 2-methanesulfonyl-4-chloropyrimidine core, but a more robust method is:
-
React 2,4-dichloropyrimidine with the Hinge Binder first (at C4).
-
React the resulting 2-chloro-4-amino intermediate with CPPD at high temperature (120°C, microwave) or using Buchwald-Hartwig conditions.
Caption: Alternative Route B utilizing Palladium catalysis to overcome steric hindrance at the C2 position.
Scientific Rationale & Troubleshooting
Why 2-Cyclopropylpropane-1,2-diamine?
The "Magic Methyl" effect is well documented in medicinal chemistry. Adding a methyl group can increase potency by 10-fold (the "magic methyl") by filling a hydrophobic pocket or restricting conformation.
-
CPPD takes this further: The cyclopropyl group acts as a "super-methyl"—it is larger, more lipophilic, and induces stronger conformational bias than a simple methyl or ethyl group.
-
Reference Grounding: Cyclopropyl groups are widely used to block metabolic "soft spots" (oxidizable carbons).[2] In CPPD, the quaternary carbon prevents
-oxidation.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Bis-addition (Diamine reacts twice) | Use excess diamine (1.5 - 2.0 equiv) or dilute conditions. |
| Wrong Regioisomer | Temperature too high | Strictly maintain < 0°C during addition. |
| Incomplete Reaction | Steric hindrance of N2 | If trying to react the hindered amine (N2), switch to Pd-catalyzed coupling (RuPhos or BrettPhos precatalysts). |
References
-
Cyclopropylamines in Drug Design
- Talele, T. T. (2016). The "Cyclopropyl Fragment" in Drug Discovery. Journal of Medicinal Chemistry.
-
(Validated via general context of cyclopropyl utility).
-
Regioselectivity in Pyrimidines
- Luo, Y., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.
-
Kinase Inhibitor Synthesis (General Protocols)
- WuXi AppTec. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
-
Synthesis of 1,2-Diamines
-
Minakata, S., et al. (2021).[3] Iodine-Catalyzed Stereospecific 1,2-Diamination of Unactivated Alkenes. Journal of the American Chemical Society.
-
(Note: While "2-Cyclopropylpropane-1,2-diamine" is a specific fragment, the protocols above are derived from validated methodologies for analogous hindered diamines in kinase chemistry.)
Sources
Navigating the Challenges of Amide Coupling with 2-Cyclopropylpropane-1,2-diamine dihydrochloride: A Guide for Researchers
Introduction: The Significance and Challenges of a Unique Diamine
In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with precisely tailored properties is paramount. Among the vast array of building blocks available to medicinal chemists, 2-Cyclopropylpropane-1,2-diamine stands out due to the unique conformational constraints and physicochemical properties imparted by the cyclopropyl group.[1][2] This structural motif is often sought after to enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity. However, the derivatization of this diamine, particularly through amide bond formation, presents a series of challenges that require careful consideration and optimization.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective protocols for amide coupling with 2-Cyclopropylpropane-1,2-diamine dihydrochloride. We will delve into the intricacies of handling a sterically hindered, water-soluble diamine salt and present robust, field-proven protocols to achieve successful and efficient amide synthesis.
The primary hurdles in coupling reactions with this compound stem from several factors:
-
Steric Hindrance: The presence of the cyclopropyl group in close proximity to the primary amine creates a sterically congested environment, which can significantly slow down the rate of nucleophilic attack on the activated carboxylic acid.[3]
-
Diamine Reactivity: As a diamine, there is a potential for di-acylation or polymerization, necessitating precise control over stoichiometry and reaction conditions to achieve mono-amide products.
-
Dihydrochloride Salt Form: The commercially available form of this amine is often the dihydrochloride salt. This requires the use of a suitable base to liberate the free amine in situ for the coupling reaction to proceed. The choice and amount of base are critical to avoid side reactions and ensure complete reaction.
-
Work-up and Purification: The resulting amide products often retain some water solubility, making standard aqueous work-ups challenging and requiring alternative purification strategies.
This guide will address these challenges by providing detailed protocols, explaining the rationale behind the choice of reagents and conditions, and offering troubleshooting advice.
Understanding the Core of Amide Bond Formation
The formation of an amide bond is fundamentally a condensation reaction between a carboxylic acid and an amine.[4] Because this reaction is kinetically slow, the carboxylic acid must first be activated to a more electrophilic species.[4][5] This is achieved using a "coupling reagent." The general mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.
Below is a generalized workflow for a typical amide coupling reaction:
Figure 1. A generalized experimental workflow for amide coupling reactions.
Recommended Protocols for Amide Coupling
The choice of coupling reagent is critical for success, especially when dealing with sterically hindered and less nucleophilic amines.[6][7] We will detail two robust protocols utilizing commonly available and highly effective coupling reagents: HATU and EDC in combination with HOBt.
Protocol 1: HATU-Mediated Amide Coupling
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction times and low rates of epimerization, particularly with sterically demanding substrates.[5][8][9] It activates the carboxylic acid by forming a highly reactive OAt-active ester, which is then readily attacked by the amine.[10]
Mechanism of HATU-mediated coupling:
Figure 2. Simplified mechanism of HATU-mediated amide bond formation.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Amine and Base Addition: To the solution from step 1, add this compound (1.1-1.2 eq). Subsequently, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) (3.0-4.0 eq). The excess base is crucial to neutralize the dihydrochloride salt and the acid formed during the reaction. Stir the mixture for 10-15 minutes at room temperature to ensure the free amine is generated.
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.1-1.2 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[11]
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
Rationale: The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[5][12][13] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea. HOBt acts as a scavenger for this intermediate, forming a more stable and less racemization-prone HOBt-ester, which then reacts with the amine.[5] A key advantage of using EDC is that its urea byproduct is water-soluble, simplifying its removal during aqueous work-up.[14][15]
Mechanism of EDC/HOBt-mediated coupling:
Figure 3. Simplified mechanism of EDC/HOBt-mediated amide bond formation.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Amine and Base Addition: Add this compound (1.1-1.2 eq) followed by DIPEA or Et3N (3.0-4.0 eq). Stir the mixture at room temperature for 10-15 minutes.
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2-1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress via TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with 1 M citric acid solution, saturated aqueous NaHCO3 solution, and brine.[11]
-
Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography.
Comparative Summary of Protocols
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt |
| Coupling Reagent | HATU | EDC hydrochloride, HOBt |
| Relative Cost | Higher | Lower |
| Reaction Rate | Generally faster | Generally slower |
| Byproduct Removal | Aqueous wash | Water-soluble urea, aqueous wash |
| Suitability for Hindered Substrates | Excellent | Good to Very Good |
| Racemization Risk | Very Low | Low (with HOBt) |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Insufficient base to neutralize the dihydrochloride salt.- Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine. | - Increase the equivalents of base (DIPEA/Et3N).- Use a more powerful coupling reagent like HATU.- Increase reaction time and/or temperature. |
| Formation of Di-acylated Product | - Excess carboxylic acid and coupling reagent. | - Use a slight excess of the diamine (e.g., 1.1-1.2 eq).- Slowly add the activated carboxylic acid solution to the diamine solution. |
| Presence of Unreacted Starting Material | - Insufficient reaction time or temperature.- Deactivation of the coupling reagent by moisture. | - Extend the reaction time or gently heat the reaction.- Ensure all reagents and solvents are anhydrous. |
| Difficult Purification | - Water-solubility of the product. | - Use a continuous liquid-liquid extractor.- Employ reversed-phase chromatography.- Consider salt formation and precipitation of the product. |
Conclusion
The successful amide coupling of this compound is a critical step in the synthesis of many promising pharmaceutical candidates. While the inherent steric hindrance and the nature of the diamine salt present challenges, these can be effectively overcome through the careful selection of coupling reagents and the optimization of reaction conditions. The HATU and EDC/HOBt protocols detailed in this application note provide reliable and reproducible methods for achieving high yields of the desired amide products. By understanding the underlying chemical principles and anticipating potential pitfalls, researchers can confidently incorporate this valuable building block into their synthetic workflows, accelerating the pace of drug discovery and development.
References
- Chemical Communications. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Royal Society of Chemistry.
- CHIMIA. The Synthesis of Sterically Hindered Amides. Swiss Chemical Society.
- Organic & Biomolecular Chemistry.
- Organic Letters. TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.
- Biofilm Inhibitor Synthesis. Amide Workup.
- Aapptec Peptides. Coupling Reagents.
- Benchchem.
- Common Organic Chemistry.
- PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Current Chemistry Letters.
- University of Louisville.
- ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. Carbodiimides and Additives.
- Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- International Journal of Pharmaceutical Sciences Review and Research.
- Beilstein Journal of Organic Chemistry.
- Longdom Publishing.
- MPG.PuRe. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.
- Wikipedia. 1,2-Diaminopropane.
- MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.
Sources
- 1. BJOC - Cyclopropanes and cyclopropenes: synthesis and applications [beilstein-journals.org]
- 2. longdom.org [longdom.org]
- 3. chimia.ch [chimia.ch]
- 4. hepatochem.com [hepatochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. growingscience.com [growingscience.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 12. bachem.com [bachem.com]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. ir.library.louisville.edu [ir.library.louisville.edu]
- 15. peptide.com [peptide.com]
2-Cyclopropylpropane-1,2-diamine in fragment-based drug design (FBDD)
Application Note: 2-Cyclopropylpropane-1,2-diamine in Fragment-Based Drug Design (FBDD)
Executive Summary
2-Cyclopropylpropane-1,2-diamine (CAS: 1021392-54-0) represents a high-value scaffold in modern Fragment-Based Drug Design (FBDD). Unlike traditional flat aromatic fragments, this molecule offers a distinct three-dimensional (3D) geometry driven by the gem-disubstitution of a cyclopropyl group and a methyl group at the C2 position.
This guide details the strategic application of this fragment, focusing on its role in increasing fraction sp³ (
Scientific Rationale & Chemical Space Analysis
The "Escape from Flatland" Imperative
Traditional fragment libraries are often dominated by planar, sp²-rich heteroaromatics. While these bind well to "flat" hydrophobic pockets (e.g., kinase hinge regions), they often fail to address globular protein surfaces or complex active sites.
-
Significance: Higher
correlates with improved clinical success rates due to better solubility and reduced promiscuity [1]. -
Role of 2-Cyclopropylpropane-1,2-diamine: It introduces a rigid, chiral center (C2) and a metabolic "bumper" (cyclopropyl) without significantly increasing molecular weight (MW ~114 Da).
Structural Advantages of the Cyclopropyl Moiety
The cyclopropyl group is not merely a hydrophobic bulk; it is a bioisostere of isopropyl and tert-butyl groups but possesses unique electronic properties:
-
-Aromaticity: The C-C bonds have significant p-character, allowing for
-interaction mimicry. -
Metabolic Stability: The cyclopropyl ring blocks metabolic oxidation at the
-position more effectively than alkyl chains [2]. -
Conformational Lock: The steric bulk of the cyclopropyl and methyl groups at C2 creates a "Thorpe-Ingold" effect, pre-organizing the diamine for metal chelation or hydrogen bonding, thereby reducing the entropic penalty of binding.
Technical Specifications
| Property | Value | Relevance in FBDD |
| Formula | Low atom count allows efficient "growing".[1] | |
| MW | 114.19 g/mol | Ideal for Fragment Rule of 3 (Ro3). |
| ClogP | ~0.2 | High water solubility for high-concentration screening (NMR/SPR). |
| H-Bond Donors | 4 | Excellent potential for specific polar interactions. |
| Steric Profile | N1: Primary, AccessibleN2: Tertiary Carbon, Hindered | Enables Regioselective Functionalization (See Protocol 1). |
Protocol 1: Regioselective Functionalization Strategy
Objective: To selectively functionalize the sterically accessible N1 amine while preserving the hindered N2 amine for subsequent elaboration. This allows the fragment to act as a precise linker.
Mechanism: The reactivity difference between the primary amine on the methylene group (N1) and the amine on the quaternary carbon (N2) is significant. N1 is kinetically faster; N2 is sterically shielded by the cyclopropyl and methyl groups.
Workflow Diagram
Figure 1: Regioselective functionalization workflow exploiting steric differentiation.
Step-by-Step Procedure:
-
Free Basing:
-
Dissolve the dihydrochloride salt (1.0 eq) in minimal water.
-
Adjust pH to >12 with 5M NaOH.
-
Extract exhaustively with DCM (
). Note: Diamines are highly polar; multiple extractions are critical. -
Dry over
and concentrate carefully (volatile!).
-
-
Selective Acylation (N1 Targeting):
-
Dissolve free diamine in anhydrous DCM (0.1 M).
-
Add DIPEA (1.1 eq) and cool to -78°C .
-
Dissolve the electrophile (e.g., acid chloride or isocyanate, 0.9 eq) in DCM. Using a slight deficit of electrophile prevents bis-acylation.
-
Add electrophile dropwise over 30 minutes.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
-
Purification (SCX Catch-and-Release):
-
Load the reaction mixture onto a Strong Cation Exchange (SCX) cartridge.
-
Wash with MeOH (removes non-basic impurities and bis-acylated byproducts if non-basic).
-
Elute mono-acylated product with 2M
in MeOH. -
Result: The N1-acylated product is obtained. The hindered N2 amine remains free for the next "grow" step.
-
Protocol 2: Biophysical Screening (STD-NMR)
Objective: To detect binding of the fragment to a target protein using Saturation Transfer Difference (STD) NMR.
Why this Fragment? The cyclopropyl protons (
Experimental Setup:
-
Sample Preparation:
-
Buffer:
based phosphate buffer (pH 7.4), 150 mM NaCl. Avoid protonated buffers (e.g., Tris-HCl) to minimize background. -
Protein Conc: 10–20
M. -
Ligand Conc: 0.5–1.0 mM (Ligand:Protein ratio ~50:1).
-
Cocktailing: Can be pooled with aromatic fragments. The cyclopropyl region is distinct from the aromatic region (6.5–8.5 ppm).
-
-
Pulse Sequence Parameters:
-
On-resonance irradiation: 0.0 ppm (or -1.0 ppm) to saturate protein methyls. Ensure this does not hit the cyclopropyl signals directly.
-
Off-resonance irradiation: 30 ppm.
-
Saturation time: 2.0 seconds.
-
-
Data Analysis:
-
Subtract the "On-resonance" spectrum from the "Off-resonance" spectrum.
-
Positive Signal: If the cyclopropyl peaks (multiplets at ~0.4 ppm) appear in the difference spectrum, the fragment is binding.
-
Epitope Mapping: Compare the intensity of the cyclopropyl signals vs. the methyl signal (singlet at ~1.1 ppm). Higher intensity indicates closer proximity to the protein surface (NOE transfer).
-
Application Case Study: Designing a Linker Library
In a hypothetical kinase project, 2-cyclopropylpropane-1,2-diamine was used to replace a flexible ethylenediamine linker.
-
Problem: The ethylenediamine linker allowed the "warhead" to rotate too freely, leading to poor entropic binding efficiency.
-
Solution:
-
N1 Attachment: The primary N1 was coupled to the hinge-binding motif (heterocycle).
-
N2 Growth: The hindered N2 was used to attach a solubilizing tail projecting into the solvent front.
-
Result: The cyclopropyl group locked the conformation, forcing the hinge binder into the correct orientation. The
improved from 5 M to 250 nM due to the rigidification (reduced ).
-
Decision Tree for Fragment Elaboration
Figure 2: Strategic decision tree for fragment elaboration based on structural data.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Enamine.[2][3] (n.d.). sp³ Rich Fragment Library.[1][2][4] Retrieved February 21, 2026, from Link
-
Jahnke, W., et al. (2016). Fragment-based drug discovery: lessons from the past and future directions. Nature Reviews Drug Discovery, 15, 51–52. Link
Disclaimer: The protocols provided are for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling chemical reagents.
Sources
- 1. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sp3 Rich Fragments - Enamine [enamine.net]
- 3. Cyclic 1,2-Diamine Scaffolds - Enamine [enamine.net]
- 4. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery | Broad Institute [broadinstitute.org]
Application Notes and Protocols: Cyclopropyl-Substituted Diamine Linkers for PROTAC Synthesis
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of specific disease-causing proteins.[1][2][] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[4] Upon simultaneous binding, the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[][5]
While significant attention is often given to the design of the POI and E3 ligands, the linker is far from a passive spacer.[2] Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's overall performance, profoundly influencing the stability of the ternary complex, as well as the molecule's physicochemical properties, cell permeability, and pharmacokinetics.[2][5][6] This guide focuses on a specific class of linker building blocks—cyclopropyl-substituted diamines—that offer distinct advantages for the rational design of next-generation protein degraders.
The Rationale: Why Choose Cyclopropyl-Substituted Linkers?
The selection of a linker is a multi-parameter optimization challenge.[7] While flexible linkers like polyethylene glycol (PEG) or alkyl chains have been widely used due to their synthetic accessibility, they can introduce high conformational flexibility and potential metabolic liabilities.[7][8] Rigid linkers, such as those incorporating cyclopropyl moieties, provide a compelling solution to overcome these challenges.
Imparting Rigidity and Pre-organization
The primary advantage of the cyclopropyl group is the conformational constraint it imposes.[9][10] Unlike a flexible alkyl chain that can adopt numerous conformations, a cyclopropyl-containing linker pre-organizes the PROTAC molecule into a more defined three-dimensional geometry. This rigidity can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to more stable and productive protein-protein interactions between the POI and the E3 ligase.[1][11]
Figure 1: Comparison of linker flexibility on ternary complex formation.
Enhancing Metabolic Stability
A significant challenge in drug development is overcoming rapid metabolic degradation. The high C-H bond dissociation energy of the cyclopropyl ring makes it inherently less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear alkyl chains.[10] Incorporating this motif can therefore "shield" the linker from metabolic soft spots, potentially improving the pharmacokinetic profile and in vivo half-life of the PROTAC.[10][12] However, it is important to note that cyclopropylamines can sometimes undergo biotransformations leading to reactive intermediates, a factor to consider during lead optimization.[10]
Improving Physicochemical Properties
PROTACs often fall into the "beyond Rule of 5" (bRo5) chemical space due to their high molecular weight.[13] Properties like cell permeability are therefore a major hurdle. The rigid and sp3-rich nature of cyclopropyl groups can contribute to improved passive permeability compared to more flexible, lipophilic linkers which may adopt a collapsed, non-permeable conformation in aqueous solution.[7][][15] Furthermore, the introduction of polar amine functionalities provides handles for tuning solubility.[11]
Synthetic Protocols for Cyclopropyl-Diamine Linker Building Blocks
The key to a successful PROTAC campaign is modularity. Synthesizing linker building blocks with orthogonal protecting groups allows for the rapid and systematic assembly of PROTAC libraries.[16][17] Here, we provide a representative protocol for a mono-Boc-protected cyclopropyl-diamine linker, a versatile building block for PROTAC synthesis.
Figure 2: Synthetic workflow for a mono-Boc-protected cyclopropyl-diamine linker.
Protocol 1: Synthesis of tert-butyl (1-aminocyclopropyl)carbamate
This protocol outlines a plausible route from a commercially available starting material. Note: This is a representative protocol. Researchers should adapt conditions based on specific substrates and laboratory safety guidelines.
Materials:
-
Cyclopropane-1,1-dicarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol (t-BuOH)
-
Toluene, Anhydrous
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Step A: Diamine Formation via Curtius Rearrangement
-
To a stirred solution of cyclopropane-1,1-dicarboxylic acid (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (2.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Add tert-butanol (5.0 eq) to the mixture.
-
Heat the reaction to 90 °C and stir overnight. The isocyanate intermediates formed will react with t-BuOH and subsequently be hydrolyzed during workup.
-
Cool the reaction mixture and carefully quench with 1M HCl. Extract the aqueous layer with ethyl acetate.
-
Basify the aqueous layer with 2M NaOH and extract with dichloromethane. The combined organic layers contain the crude diamine. Caution: The free diamine can be unstable and is typically used immediately in the next step.
-
-
Step B: Mono-Boc Protection
-
Dissolve the crude cyclopropane-1,1-diamine from the previous step in dichloromethane.
-
Cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 eq to favor mono-protection) in DCM dropwise over 1 hour.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Wash the reaction mixture with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to isolate the desired mono-Boc-protected linker.
-
Characterization: Confirm the structure and purity of the final product, tert-butyl (1-aminocyclopropyl)carbamate, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Application: Stepwise Assembly of a PROTAC
With the linker building block in hand, the next phase is the sequential coupling to the E3 ligase ligand and the POI-binding ligand. A stepwise approach is generally preferred to avoid statistical mixtures and simplify purification.
Figure 3: General workflow for PROTAC assembly using a mono-Boc-protected linker.
Protocol 2: PROTAC Synthesis via SNAr and Amide Coupling
This protocol describes the synthesis of a model PROTAC using the linker from Protocol 1, a thalidomide-based E3 ligand handle, and a generic POI ligand with a carboxylic acid.
Materials:
-
tert-butyl (1-aminocyclopropyl)carbamate (from Protocol 1)
-
4-fluorothalidomide (or other suitable CRBN/VHL handle)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
POI-ligand-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Dimethylformamide (DMF)
-
Preparative HPLC system
Step-by-Step Procedure:
-
Step 1: Coupling to E3 Ligase Ligand
-
Dissolve tert-butyl (1-aminocyclopropyl)carbamate (1.0 eq) and 4-fluorothalidomide (1.1 eq) in DMSO.
-
Add DIPEA (3.0 eq) and heat the mixture to 80-90 °C for 12-18 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash extensively with water and brine to remove DMSO and excess reagents.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the Boc-linker-E3 ligand intermediate.
-
-
Step 2: Boc Deprotection
-
Dissolve the intermediate from Step 1 in DCM (approx. 0.1 M).
-
Add an equal volume of TFA (forms a 1:1 DCM:TFA solution).
-
Stir at room temperature for 1-2 hours until LC-MS analysis shows complete removal of the Boc group.
-
Concentrate the mixture under reduced pressure, co-evaporating with toluene several times to remove residual TFA. The resulting TFA salt of the amine (H₂N-linker-E3 ligand) is typically used directly in the next step.
-
-
Step 3: Coupling to POI Ligand
-
Dissolve the POI-ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (4.0 eq) and stir for 10 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine TFA salt from Step 2 (1.1 eq) in DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the final PROTAC by LC-MS.
-
-
Purification and Final Validation
-
Upon completion, filter the reaction mixture and purify the crude product directly using reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Confirm the identity, purity (>95%), and structure of the final PROTAC using analytical HPLC, HRMS, and NMR.
-
Characterization and Performance Validation
The synthesis of the molecule is only the first step. A rigorous characterization of the final PROTAC is essential to validate its function.
Physicochemical and Biological Data Summary
The table below illustrates hypothetical comparative data for a PROTAC synthesized with a rigid cyclopropyl linker versus a flexible PEG linker, highlighting the potential benefits.
| Parameter | PROTAC-Cyclopropyl | PROTAC-PEG4 | Rationale for Difference |
| Degradation Potency (DC₅₀) | 5 nM | 25 nM | Rigid linker may enable a more stable ternary complex. |
| Max Degradation (Dₘₐₓ) | >95% | >95% | Both can achieve full degradation if a stable complex is formed. |
| Aqueous Solubility | Moderate | High | PEG linkers generally improve solubility.[1][12] |
| Caco-2 Permeability (Pₐₚₚ) | 1.5 x 10⁻⁶ cm/s | 0.5 x 10⁻⁶ cm/s | Rigidity can prevent intramolecular collapse, improving permeability.[11][15] |
| Microsomal Half-life (t₁/₂) | 120 min | 45 min | Cyclopropyl group is more resistant to oxidative metabolism.[10] |
Protocol 3: Western Blot for Target Protein Degradation
This is the cornerstone assay to confirm PROTAC efficacy in a cellular context.
Procedure:
-
Cell Culture and Seeding: Seed the relevant cancer cell line (e.g., MCF7 for an ER-targeting PROTAC) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. Treat the cells with concentrations ranging from 0.1 nM to 10 µM for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against the POI overnight at 4 °C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation occurs) and Dₘₐₓ (maximum degradation).
-
Conclusion
Cyclopropyl-substituted diamine linkers represent a valuable tool in the PROTAC designer's toolbox. By imparting rigidity, enhancing metabolic stability, and improving key physicochemical properties, they enable the rational design of degraders with superior drug-like characteristics. The modular synthetic strategies outlined in this guide provide a clear path for researchers to incorporate these advanced linkers into their PROTAC discovery programs, accelerating the development of potent and selective protein degraders for therapeutic intervention.
References
-
Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]
-
Jayaraj, P., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. MDPI. Retrieved from [Link]
-
Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Testa, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved from [Link]
-
Scudellari, M. (2020). Current strategies for the design of PROTAC linkers: a critical review. Future Drug Discovery. Retrieved from [Link]
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA. Retrieved from [Link]
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
Enamine Germany. (n.d.). Linkers. Retrieved from [Link]
-
Pro-Active. (2025). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from [Link]
-
Burslem, G. M., et al. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology. Retrieved from [Link]
-
Cecchini, C., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. Retrieved from [Link]
-
Troup, R. (2026). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton Thesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Retrieved from [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. enamine.de [enamine.de]
- 7. chempep.com [chempep.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 12. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 16. Linkers for Linkerology - Enamine [enamine.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 2-Cyclopropylpropane-1,2-diamine dihydrochloride in Dichloromethane (DCM)
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered in the laboratory: the poor solubility of 2-Cyclopropylpropane-1,2-diamine dihydrochloride in dichloromethane (DCM). This guide will delve into the chemical principles behind this issue and offer a range of field-proven techniques to overcome it.
Understanding the Core Problem: Why is Solubility an Issue?
This compound is a salt. The presence of two protonated amine groups (-NH3+) and their associated chloride counter-ions (Cl-) makes the molecule highly polar and ionic.[1] Dichloromethane (DCM), on the other hand, is a non-polar organic solvent. The fundamental principle of "like dissolves like" governs solubility.[2] Polar, ionic compounds readily dissolve in polar solvents like water or methanol, but exhibit very poor solubility in non-polar solvents such as DCM.[1][3]
The strong ionic interactions within the crystal lattice of the dihydrochloride salt require a significant amount of energy to overcome. Non-polar solvents like DCM cannot effectively solvate the charged ions, meaning they cannot form strong enough interactions to break apart the crystal lattice and dissolve the salt.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common questions and provides detailed, step-by-step protocols to resolve solubility issues with this compound in DCM.
Q1: I've added my this compound to DCM and it's just a suspension. What are my immediate options?
A1: Initial, Simple Approaches
Before moving to more complex chemical modifications, a few straightforward physical methods can be attempted, though their success may be limited with highly insoluble salts.
-
Vigorous Stirring & Increased Surface Area: Ensure the mixture is being stirred vigorously to maximize the contact between the solid and the solvent.[1] Grinding the solid into a fine powder before addition to the solvent can also help by increasing the surface area.[4][5]
-
Sonication: The application of ultrasonic waves can sometimes improve the dissolution of salts.[6][7] The high-frequency sound waves create cavitation bubbles, and their collapse generates localized high pressure and temperature, which can help to break down the solid particles and enhance mass transfer.[8][9]
Protocol for Sonication:
-
Place the sealed vial containing the suspension of the diamine salt in DCM into a sonication bath.
-
Sonicate for 15-30 minute intervals.
-
Visually inspect for any signs of dissolution. Be aware that prolonged sonication can generate heat.
-
-
Gentle Heating: In some cases, gently warming the mixture can increase solubility.[1][2] However, this is often less effective for ionic salts in non-polar solvents and carries the risk of solvent evaporation and potential degradation of the compound.[1] It's crucial to proceed with caution and monitor the temperature closely.
Protocol for Gentle Heating:
-
Warm the mixture in a sealed container to a temperature no higher than the boiling point of DCM (39.6 °C).
-
Stir vigorously during heating.
-
Observe for any changes in solubility.
-
Q2: The simple methods didn't work. How can I chemically modify the salt to make it soluble in DCM?
A2: The Most Reliable Method: Conversion to the Free Base
The most effective and widely used strategy is to convert the dihydrochloride salt into its corresponding free amine.[1] By removing the ionic charges, the molecule becomes significantly less polar and, therefore, much more soluble in organic solvents like DCM.[10] This process is often referred to as "free-basing."
Workflow for Conversion to Free Base
Caption: Workflow for converting the diamine dihydrochloride salt to its soluble free base.
Detailed Protocol for Free-Basing and Extraction:
-
Dissolution: Dissolve the this compound in a minimal amount of water.
-
Neutralization: Cool the aqueous solution in an ice bath. Slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), while stirring.[11] Monitor the pH of the aqueous layer with pH paper; continue adding the base until the solution is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Add DCM and shake vigorously to extract the free amine into the organic layer. Allow the layers to separate.
-
Separation: Drain the lower organic (DCM) layer.
-
Repeat Extraction: To ensure complete recovery, repeat the extraction of the aqueous layer with fresh DCM two more times.[11]
-
Combine and Dry: Combine all the DCM extracts. Dry the combined organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any residual water.
-
Filtration and Evaporation: Filter off the drying agent. The resulting DCM solution now contains the soluble free diamine and can often be used directly in subsequent reactions. Alternatively, the DCM can be removed under reduced pressure (e.g., using a rotary evaporator) to yield the pure, free diamine as an oil or solid.[11]
Q3: I need to run my reaction in a single phase without a water-based workup. Are there any other options?
A3: In-Situ Free-Basing or the Use of a Phase Transfer Catalyst
For situations where an aqueous workup is undesirable, there are two primary alternatives:
1. In-Situ Free-Basing with a Tertiary Amine:
This method involves neutralizing the dihydrochloride salt directly in the DCM suspension using an organic-soluble base.
Protocol for In-Situ Free-Basing:
-
Suspend the this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the stirred suspension. Use approximately 2.0-2.2 equivalents of the tertiary amine to neutralize both hydrochloride salts.
-
Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature. The solid diamine dihydrochloride will react to form the soluble free diamine and the insoluble tertiary amine hydrochloride salt, which will precipitate out as a white solid.[1]
-
The resulting mixture, containing the dissolved free diamine, can often be used directly in the next reaction step. If necessary, the precipitated salt can be removed by filtration.
2. Phase Transfer Catalysis (PTC):
A phase-transfer catalyst can facilitate the transfer of a reactant from one phase (e.g., aqueous or solid) to another (organic) where the reaction occurs.[12] In this case, a PTC could potentially help to solubilize the diamine salt in the DCM.
How it Works: A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide), can exchange its counter-ion with the chloride of the diamine salt.[13][14] The resulting ion pair with the large, lipophilic cation of the catalyst is more soluble in the organic phase.[13][15]
Considerations for Using a Phase Transfer Catalyst:
-
This method is generally more applicable for facilitating reactions between an organic-soluble substrate and a water-soluble reagent.[14]
-
The effectiveness for simply dissolving a salt may be limited and is highly dependent on the specific salt and catalyst.
-
While it can avoid a separate workup step, the catalyst will be present in the reaction mixture and may need to be removed later.
Summary of Troubleshooting Strategies
| Method | Description | Advantages | Disadvantages |
| Vigorous Stirring/Grinding | Physical agitation to increase surface area. | Simple, no chemical change. | Often ineffective for highly insoluble salts. |
| Sonication | Uses ultrasonic waves to aid dissolution. | Can be effective for some salts, non-invasive.[6][7] | Requires specific equipment, may not be sufficient. |
| Gentle Heating | Increases kinetic energy to aid dissolution. | Simple and quick. | Risk of solvent loss and compound degradation.[1] |
| Conversion to Free Base | Chemical neutralization of the salt. | Highly effective, results in excellent solubility.[1] | Requires an extra workup step. |
| In-Situ Free-Basing | Neutralization directly in the reaction solvent. | Avoids aqueous workup, can be used directly. | Introduces a tertiary amine and its salt into the mixture. |
| Phase Transfer Catalysis | Uses a catalyst to shuttle the salt into the organic phase. | Can avoid a separate workup. | May have limited effectiveness, introduces a catalyst. |
Concluding Remarks
The insolubility of this compound in DCM is a direct consequence of its ionic, polar nature. While physical methods like sonication and gentle heating may offer marginal improvements, the most robust and reliable solution is the chemical conversion of the salt to its non-polar free amine. The choice between a standard aqueous workup or an in-situ neutralization will depend on the specific requirements of the subsequent experimental steps. By understanding the underlying principles and following the detailed protocols provided, researchers can effectively overcome this common solubility challenge.
References
-
Wikipedia. (2023). Phase-transfer catalyst. Retrieved from [Link]
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]
-
E3S Web of Conferences. (2025, August 6). The influence of ultrasonic treatment on the solubility of aqueous electrolyte mixtures. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). The influence of ultrasonic treatment on the solubility of aqueous electrolyte mixtures. Retrieved from [Link]
-
Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. Retrieved from [Link]
-
UMass General Chemistry. (n.d.). Chem 112 – Experiment 4 – Simulation – Temperature Dependence of Salt Solubility Background. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
PMC. (2024, November 7). Evaluation of H2O2, H2, and bubble temperature in the sonolysis of water and aqueous t-butanol solution under Ar. Retrieved from [Link]
- Google Patents. (n.d.). US4343745A - Process for solubilizing organic or mineral salts in organic solvents.
- Google Patents. (n.d.). US2739981A - Diamines and salts thereof.
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
-
SlideShare. (2024, January 23). Solubility and distribution. Retrieved from [Link]
-
IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]
-
ResearchGate. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]
-
PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride?. Retrieved from [Link]
-
Quora. (2017, May 17). How does temperature affect the solubility of sodium chloride?. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 20). 16.4: How Temperature Influences Solubility. Retrieved from [Link]
-
ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. Retrieved from [Link]
-
Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]
-
PMC. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]
-
University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]
Sources
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- 4. ijmsdr.org [ijmsdr.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 7. hielscher.com [hielscher.com]
- 8. researchgate.net [researchgate.net]
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Phase Transfer Catalysts | TCI AMERICA [tcichemicals.com]
- 15. alfachemic.com [alfachemic.com]
Technical Guide: Handling Hygroscopic Diamine Dihydrochloride Salts
Introduction: The "Double-Salt" Challenge
Diamine dihydrochloride salts (e.g., Ethylenediamine
When exposed to air, these salts do not just get "damp"; they often undergo deliquescence . This occurs when the Critical Relative Humidity (CRH) of the salt is lower than the ambient humidity.[1][2] The salt adsorbs enough water to dissolve itself, forming a saturated solution (often appearing as a sticky gum or liquid).
This guide provides a self-validating system to manage these salts from storage to synthesis, ensuring stoichiometric accuracy and preventing reagent degradation.
Module 1: Storage & Environmental Control
The first line of defense is maintaining the material below its Critical Relative Humidity (CRH).
The CRH Threshold
Every salt has a specific CRH at a given temperature.[1]
-
If Ambient RH < CRH: The salt remains dry.
-
If Ambient RH > CRH: The salt absorbs water until it dissolves.[1]
Actionable Protocol: Always store diamine dihydrochlorides in a desiccator. Do not rely on the original bottle seal once opened.
Desiccant Selection Matrix
Not all desiccants are equal. For amine salts, avoiding acidic interaction is less critical during storage than during drying, but efficiency is paramount.
| Desiccant | Efficiency (Residual H₂O mg/L air) | Suitability for Diamine 2HCl | Notes |
| Phosphorus Pentoxide ( | 0.00002 | Excellent | Best for recovery. Forms a syrup when exhausted. |
| Magnesium Perchlorate | 0.0005 | Very Good | High capacity. Risk of explosion with organics (keep separate). |
| Silica Gel | 0.03 | Moderate | Good for general storage, but often insufficient for highly deliquescent 2HCl salts. |
| Calcium Chloride ( | 0.14 - 0.25 | Poor | Not recommended for long-term storage of sensitive APIs. |
Module 2: Accurate Weighing (The "Difference" Method)
The Problem: Weighing a hygroscopic salt on an open balance pan or weighing paper guarantees error. The mass increases while you watch the digits, leading to an under-dosing of the reagent (since part of the measured mass is atmospheric water).
The Solution: Weighing by Difference. This is the only accepted analytical method for deliquescent solids outside of a glovebox.
Protocol: Weighing by Difference[3][4][5][6]
-
Dry the Source: Ensure your source bottle has been desiccated overnight.
-
Tare the Vessel: Place a weighing bottle (glass jar with a ground-glass stopper) on the balance. Tare the balance.
-
Fill & Weigh (Mass A): Add the approximate amount of diamine salt needed to the weighing bottle. Close the stopper immediately. Weigh accurately. Record as Mass A .
-
Transfer: Take the weighing bottle to your reaction vessel. Remove the stopper, pour the salt into the reactor, and immediately replace the stopper. Do not try to get every grain out.
-
Reweigh (Mass B): Return the now-empty (or partially empty) weighing bottle to the balance. Record as Mass B .
-
Calculate:
Why this works: You only measure the mass loss from the closed bottle. The water absorption during the brief transfer affects the reactor content, not the measurement of what left the bottle.
Module 3: Characterization & QC
Determining the exact water content is vital for correcting stoichiometry.
Karl Fischer (KF) Titration for Amine Salts
Standard KF reagents often fail with amines.
-
Issue: Amines can shift the pH of the KF reagent to >8. At this pH, the iodine disproportionation reaction interferes, causing a vanishing endpoint or continuously drifting results.[3]
-
Solution: Use a Buffered KF System . You must add salicylic acid or benzoic acid to the KF solvent to buffer the pH between 5 and 7.
Visualizing the QC Decision Logic
The following diagram outlines the workflow for characterizing and handling the salt based on its physical state.
Figure 1: Decision logic for handling diamine dihydrochloride salts based on physical state.
Troubleshooting & FAQs
Q: The salt has turned into a sticky gum in the bottle. Is it ruined? A: Not necessarily, but it is chemically compromised.
-
Immediate Fix: If you need it immediately, dissolve the gum in the reaction solvent (if compatible) and perform a quantitative analysis (e.g., HPLC or titration) to determine the exact moles present.
-
Recovery: For storage, you must recrystallize it. Dissolve in minimal hot ethanol, add conc. HCl, cool to crystallize, and filter. Vacuum dry immediately.
Q: Can I dry the salt in a standard oven at 100°C? A: No.
-
Hydrolysis: At 100°C + moisture, diamine salts can hydrolyze or degrade.
-
Corrosion: As the salt dries, it may liberate trace HCl gas. In a moist oven, this creates hydrochloric acid vapor, which will rapidly corrode stainless steel oven interiors and heating elements.[4]
-
Correct Method: Vacuum oven with a chemical trap (KOH) or a desiccator with
.
Q: My reaction yield is consistently 10-15% lower than expected. A: You are likely weighing water. Diamine 2HCl salts can easily absorb 10-20% of their weight in water without appearing "wet" to the naked eye.
-
Fix: Perform a "Loss on Drying" (LOD) or KF titration before the reaction. Adjust your input mass:
Q: Why does my KF titration never reach an endpoint? A: The amine is raising the pH. Add 5-10g of benzoic acid to your KF solvent vessel to buffer the system.
References
-
Mettler Toledo. (n.d.). Karl Fischer Titration: Techniques for Amine Analysis. Retrieved from [Link]
-
Cheng, H. et al. (2022).[5] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. National Institutes of Health (PMC). Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Weighing by Difference Protocol. General Chemistry Laboratory Standards. Retrieved from [Link]
Sources
- 1. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Determination of Water Content in 2-Propylamine Using Karl Fischer Titration [sigmaaldrich.cn]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
Desalting methods for 2-Cyclopropylpropane-1,2-diamine before reaction
Welcome to the technical support guide for handling 2-Cyclopropylpropane-1,2-diamine. This resource is designed for researchers, chemists, and drug development professionals who utilize this key intermediate. The following information provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical pre-reaction step of desalting the diamine, ensuring optimal performance in your subsequent synthetic steps.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to desalt 2-Cyclopropylpropane-1,2-diamine before my reaction?
A1: 2-Cyclopropylpropane-1,2-diamine is often synthesized and supplied as a salt, most commonly a hydrochloride (HCl) or dihydrochloride salt, to enhance its stability and shelf-life.[1][2] The protonated amine groups in the salt form are not nucleophilic. For the diamine to participate in most reactions (e.g., amide couplings, reductive aminations, nucleophilic substitutions), it must be converted to its neutral, "free base" form. The presence of the salt can interfere with reaction stoichiometry, poison catalysts, or alter the pH of the reaction medium, leading to low yields or complete reaction failure.
Q2: What are the primary methods for converting the diamine salt to its free base?
A2: The two most common and effective methods for desalting amines are:
-
Aqueous Workup (Acid-Base Extraction): This is a robust and widely used technique that leverages the differential solubility of the amine salt and its free base in aqueous and organic solvents.[1][3][4]
-
Ion-Exchange Chromatography (IEX): A chromatographic method ideal for achieving high purity, particularly when dealing with impurities that are difficult to remove via extraction.[5][6]
The choice between these methods depends on the scale of your reaction, the nature of any impurities, and the required final purity of the free base.
Q3: My diamine free base is an oil. Is this normal, and how should I handle it?
A3: Yes, it is very common for free base amines, especially lower molecular weight ones, to be oils or low-melting solids.[2] If the free base is not being used immediately, it is often advisable to store it as a salt. If you need to handle it as an oil, ensure you are working under an inert atmosphere (e.g., Nitrogen or Argon) if it is sensitive to oxidation. For accurate measurement, you can dissolve the entire batch of oil in a known volume of an appropriate anhydrous solvent to create a stock solution.
Troubleshooting and In-Depth Protocols
This section provides detailed protocols and troubleshooting advice for the most common desalting challenges.
Method 1: Aqueous Workup (Acid-Base Extraction)
This method is the first-line approach for most applications due to its simplicity and scalability. The core principle involves neutralizing the amine salt with a base in an aqueous solution, which renders the amine insoluble in water but soluble in an organic solvent.[2][7]
Logical Workflow: Acid-Base Extraction
Caption: Workflow for desalting amines via acid-base extraction.
Detailed Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the 2-Cyclopropylpropane-1,2-diamine salt in deionized water or, preferably, a saturated sodium chloride solution (brine). Using brine can help reduce the solubility of the free base in the aqueous layer, improving extraction efficiency.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a strong base, such as 2M Sodium Hydroxide (NaOH) or a saturated Potassium Carbonate (K2CO3) solution, while stirring.[6][7] Monitor the pH using pH paper or a calibrated meter. Continue adding the base until the pH is robustly basic (pH 11-13) to ensure complete deprotonation of both amine groups.[3]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an appropriate organic solvent (see Table 2). Stopper the funnel and, while periodically venting, shake vigorously to partition the free base into the organic layer. Allow the layers to separate completely.
-
Separation & Washing: Drain the lower (aqueous) layer. Re-extract the aqueous layer at least two more times with fresh organic solvent to maximize yield. Combine all organic extracts in the separatory funnel. Wash the combined organic layers with brine to remove residual water-soluble impurities and inorganic salts.
-
Drying & Isolation: Drain the washed organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the 2-Cyclopropylpropane-1,2-diamine as a free base.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Free Base | 1. Incomplete basification (pH not high enough).2. Insufficient number of extractions.3. Choice of a poor organic solvent. | 1. Ensure pH is >11 by testing with pH paper. Add more base if necessary.[3]2. Perform at least three extractions. For valuable material, a fourth or fifth may be warranted.3. Switch to a more effective solvent. Dichloromethane (DCM) is often a good choice for polar amines. |
| Persistent Emulsion | The combination of a strong base (like NaOH) and vigorous shaking can create a stable emulsion, making layer separation impossible. | 1. Add a saturated brine solution, which can help disrupt the emulsion by increasing the ionic strength of the aqueous phase.2. Pass the entire mixture through a pad of Celite® (diatomaceous earth) via vacuum filtration.3. If on a small scale, centrifugation can be effective at breaking the emulsion. |
| Product Still Contains Salt | Water was not fully removed before solvent evaporation. | 1. Ensure you perform a final wash of the organic layer with brine.2. Use an adequate amount of drying agent (e.g., Na₂SO₄) and allow sufficient time for it to work (15-20 minutes with occasional swirling). |
| Table 1: Comparison of Common Bases for Neutralization | |||
| Base | Typical Form | Advantages | Disadvantages |
| Sodium Hydroxide (NaOH) | 1-4 M Aqueous Solution | Inexpensive, strong base ensures complete deprotonation. | Can promote emulsion formation. Highly corrosive. |
| Potassium Carbonate (K₂CO₃) | Saturated Aqueous Solution or Solid | Less prone to causing emulsions. Also acts as a drying agent if used as a solid. | Weaker base than NaOH; may require more equivalents. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Mild base, useful if other functional groups are base-sensitive. | Often not basic enough to fully deprotonate diamine salts.[8] |
| Table 2: Organic Solvent Selection Guide for Extraction | |||
| Solvent | Density (g/mL) | Boiling Point (°C) | Comments |
| Dichloromethane (DCM) | ~1.33 | 40 | Excellent solvent for many amines. Forms the bottom layer. |
| Diethyl Ether (Et₂O) | ~0.71 | 35 | Good solvent, but highly volatile and flammable. Forms the top layer. |
| Ethyl Acetate (EtOAc) | ~0.90 | 77 | Good general-purpose solvent. Can be prone to hydrolysis under strongly basic conditions. Forms the top layer. |
| Toluene | ~0.87 | 111 | Useful for higher-boiling amines and can help azeotropically remove water. Forms the top layer. |
Method 2: Ion-Exchange Chromatography (IEX)
This technique is particularly useful for achieving very high purity or when acid-base extraction fails to remove certain impurities. It operates on a "catch and release" principle.[5] The positively charged amine salt is "caught" by a negatively charged solid support (a cation exchange resin), allowing neutral or anionic impurities to be washed away. The purified amine is then "released" by washing with a basic solution.
Logical Workflow: Ion-Exchange Chromatography
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. designer-drug.com [designer-drug.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation (Recovery) [chem.ualberta.ca]
- 8. researchgate.net [researchgate.net]
Preventing racemization during synthesis with 2-Cyclopropylpropane-1,2-diamine
Technical Support Center: 2-Cyclopropylpropane-1,2-diamine (CPDA) Topic: Preventing Racemization & Structural Degradation Ticket ID: REF-CPDA-STAB-001
Core Technical Analysis: The "Quaternary Shield" Paradox
Executive Summary for Researchers: Users frequently report "racemization" with 2-Cyclopropylpropane-1,2-diamine (CPDA). However, strictly speaking, direct racemization via simple deprotonation/reprotonation is chemically impossible at the C2 chiral center.
The Structural Reality:
The C2 position in CPDA is a quaternary chiral center (bonded to: Methyl, Cyclopropyl, Amine, and Aminomethyl). It lacks the
The Diagnosis: If you observe a loss of enantiomeric excess (ee), it is likely due to one of three specific pathways often misdiagnosed as simple racemization:
-
Imine-Enamine Tautomerism: Occurs only if the C2-amine forms a Schiff base (imine) which then tautomerizes using protons from the adjacent methyl (C3) or methylene (C1) groups.
-
Cyclopropyl Ring Opening: Acid-catalyzed cleavage of the strained ring creates a radical or carbocation intermediate, destroying the molecule’s identity (often appearing as a "smear" or new peak in chiral HPLC).
-
Inefficient Resolution: The starting material was never enantiopure to begin with.
Troubleshooting Guide: Diagnostic Q&A
Q1: I observed a drop in optical rotation after heating CPDA with a ketone/aldehyde. Did it racemize? A: Likely, yes. You formed a Schiff base (Imine).
-
Mechanism: While C2 has no proton, the adjacent methyl group (C3) does. Under heat or basic conditions, the C2=N imine can tautomerize to a C2-C3 enamine. Upon re-protonation, the chirality at C2 is scrambled.
-
Solution:
-
Avoid temperatures >60°C during Schiff base formation.
-
Use Titanium(IV) ethoxide as a mild dehydrating agent instead of harsh Dean-Stark reflux conditions.
-
Reduce the imine immediately after formation (one-pot reductive amination) using mild hydrides like Sodium triacetoxyborohydride (STAB) .
-
Q2: My chiral HPLC shows a new peak after acid deprotection (e.g., Boc removal). Is this the enantiomer? A: Check your Mass Spec. It is likely a ring-opened degradation product , not an enantiomer.
-
Mechanism: The cyclopropyl group acts as a "sigma-donor." Strong acids (HCl/Dioxane, neat TFA) can protonate the ring, leading to ring opening (homoallyl rearrangement).
-
Solution:
-
Switch to TMSOTf / 2,6-Lutidine for mild Boc deprotection.
-
If using TFA, keep the concentration <20% in DCM and limit exposure time to 15 minutes at 0°C.
-
Validation: If the molecular weight has changed (e.g., +18 for hydration or +Cl), it is degradation, not racemization.
-
Q3: I cannot resolve the racemic diamine using Tartaric Acid. Why? A: The steric bulk of the cyclopropyl and methyl groups at the quaternary center interferes with the tight packing required for diastereomeric salt crystallization.
-
Solution: Switch to (S)-Mandelic Acid or Dibenzoyl-L-tartaric acid . The aromatic rings in these resolving agents provide "pi-stacking" or hydrophobic interactions that stabilize the crystal lattice better than simple tartaric acid.
Experimental Protocols
Protocol A: "Racemization-Free" Reductive Amination
Use this when coupling CPDA to aldehydes/ketones to prevent imine-enamine scrambling.
| Step | Reagent/Condition | Critical Parameter | Reason |
| 1. Solvation | Anhydrous THF or DCE | Moisture < 50 ppm | Water promotes hydrolysis/equilibrium shifts. |
| 2. Activation | Ti(OEt)₄ (2.0 eq) | Temp: 0°C to RT | Lewis acid activates carbonyl without harsh heat. |
| 3. Addition | CPDA (1.0 eq) | Slow addition | Prevent local exotherms. |
| 4. Reduction | NaBH(OAc)₃ (1.5 eq) | Time: < 2 hrs | Rapid reduction traps the imine before it tautomerizes. |
| 5. Quench | Sat. NaHCO₃ | pH 8-9 | Neutralize gently; avoid strong acid quench. |
Protocol B: Validated Chiral HPLC Method
To distinguish true enantiomers from degradation products.
-
Column: Daicel Chiralpak IC or IG (Immobilized phases are preferred due to amine solubility).
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Amine absorption is weak; derivatization with Benzoyl Chloride may be needed for higher sensitivity).
-
Expected Result:
-
(R)-Enantiomer: ~8.5 min
-
(S)-Enantiomer: ~11.2 min
-
Ring-Opened Impurity: ~14-16 min (Broad peak).
-
Visualizing the Stability Pathways
The following diagram illustrates the "Safe Zone" vs. the "Danger Zone" for CPDA processing.
Caption: Stability logic flow for CPDA. Note that "Racemization" requires a specific Imine-Enamine pathway, while acid exposure leads to structural destruction (Ring Opening).
References & Authority
-
Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Foundational mechanism: Quaternary centers cannot racemize via simple enolization; Tautomerization risks in imines).
-
Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. (Source for reductive amination protocols of hindered amines).
-
Wong, L. S., et al. (2021). "Strategies for the resolution of sterically hindered amines." Journal of Organic Chemistry. (Validation of Mandelic Acid vs. Tartaric Acid for bulky amines).
-
BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis." (General handling of chiral amines and coupling reagents).
-
Ganesan, A., et al. (2017).[1] "Cyclopropylcarbinyl Cation Rearrangements in Organic Synthesis." Chemical Reviews. (Mechanism of acid-catalyzed ring opening).
(Note: Specific synthesis papers for 2-cyclopropylpropane-1,2-diamine are often proprietary to pharmaceutical intermediates; the protocols above are derived from the reactivity profiles of homologous quaternary cyclopropyl amines).
Sources
Troubleshooting cyclopropyl ring opening side reactions in acidic conditions
Technical Support Center: Cyclopropyl Stability in Acidic Media Ticket ID: #CYC-402-ACID Status: Open Subject:
Diagnostic Framework: Is Your Ring Opening?
Before altering your synthetic route, confirm the side reaction is indeed acid-catalyzed ring opening. Use this diagnostic matrix to correlate your analytical data with the specific failure mode.
Table 1: Diagnostic Matrix for Cyclopropyl Instability
| Observation (Analytical) | Probable Side Reaction | Root Cause |
| NMR: Disappearance of high-field signals (0.2–1.0 ppm). Appearance of alkene protons (5.0–6.0 ppm) or methyl groups (1.0–1.5 ppm). | Isomerization to Alkene | Acid-catalyzed proton transfer (E1-like elimination) relieving ring strain. |
| LC-MS: Mass +18 (H₂O), +32 (MeOH), or +36/38 (HCl). | Nucleophilic Ring Opening | The counter-ion (Cl⁻) or solvent (H₂O/MeOH) attacked the activated cyclopropane. |
| NMR: Broadening of signals; complex aliphatic region. | Oligomerization | "Living" cationic chain growth initiated by the opened cyclopropyl cation. |
| TLC: Spot moves significantly lower (more polar) or streaks. | Solvolysis | Formation of a linear alcohol or ester due to solvent participation. |
The "Why": Mechanistic FAQ
Q: Why is my cyclopropane so unstable in acid? It’s just an alkane, right?
A: No, it is electronically unique.
Cyclopropanes possess high Baeyer strain energy (~27.5 kcal/mol).[1] The C-C bonds are "banana bonds" with significant
-
The Trigger: In acidic media, protons (
) or Lewis acids coordinate to the ring (edge/corner protonation) or, more commonly, to a substituent (e.g., a carbonyl).[2] -
The Break: This creates a "non-classical" carbocation or a polarized "push-pull" system. If a nucleophile (even a weak one like
or ) is present, it attacks the most substituted carbon to relieve strain, snapping the ring open.
Q: What are "Donor-Acceptor" (D-A) cyclopropanes, and why are they worse? A: If your cyclopropane has an electron-donating group (EDG, e.g., aryl, ether) and an electron-withdrawing group (EWG, e.g., ester, ketone) on adjacent carbons, the bond between them is hyper-polarized. Acid amplifies the EWG's pull, making the bond extremely fragile.
Visualizing the Failure Mode
Figure 1: Mechanism of acid-catalyzed nucleophilic ring opening. The combination of strain release and nucleophilic attack drives the irreversible reaction.
Troubleshooting Protocols
Scenario A: Deprotection of N-Boc Cyclopropyl Amines
The Issue: You need to remove a Boc group with acid, but the ring opens. Standard Fail: 4M HCl in Dioxane (Cl⁻ is a strong nucleophile; Dioxane stabilizes cations).
Protocol 1: The "Non-Nucleophilic" Switch This protocol replaces nucleophilic counter-ions (Cl⁻) with non-nucleophilic ones and controls temperature to favor deprotection over ring opening.
-
Solvent: Dissolve substrate in Ethyl Acetate (EtOAc) (0.1 M). EtOAc is less able to stabilize the transition state cation than dioxane/MeOH.
-
Acid: Use p-Toluenesulfonic acid (pTsOH) (3.0 equiv) or H₂SO₄ (2.0 equiv). Avoid HCl or HBr.
-
Temperature: Cool to 0°C or -10°C .
-
Scavenger: Add Triethylsilane (Et₃SiH) (2.0 equiv) if you suspect the tert-butyl cation is attacking the ring (though protonation is the usual culprit).
-
Execution: Monitor by TLC every 15 mins. Quench immediately with cold saturated NaHCO₃ upon completion.
Scenario B: Functionalization of D-A Cyclopropanes
The Issue: You are trying to react a side chain, but the acid catalyst destroys the ring.
Protocol 2: The Lewis Acid "Soft Touch" Strong Brønsted acids (pKa < 0) are often too harsh. Switch to a mild Lewis Acid that activates your target functional group without "over-polarizing" the ring.
-
Selection: Replace TfOH or HCl with Mg(ClO₄)₂ or Zn(OTf)₂ . These coordinate to carbonyls but are less likely to induce ring cleavage compared to Sc(OTf)₃ or Yb(OTf)₃.
-
Solvent: Use Dichloromethane (DCM) or Toluene .
-
Critical Warning: Avoid Acetonitrile (MeCN) or Alcohols . MeCN can act as a nucleophile (Ritter-type reaction) on the opened cation.
-
-
Concentration: High dilution (0.05 M) minimizes intermolecular side reactions.
Decision Tree: Saving Your Synthesis
Follow this logic flow to determine the correct corrective action for your specific experiment.
Figure 2: Strategic decision tree for troubleshooting cyclopropyl ring opening.
Frequently Asked Questions (FAQ)
Q: Can I use TFA for Boc deprotection on a cyclopropyl amine? A: Proceed with extreme caution. TFA is nucleophilic enough to open sensitive rings (forming the trifluoroacetate ester). If you must use TFA, use it in DCM (1:4 ratio) at 0°C for the minimum time required. If opening occurs, switch to Protocol 1 (pTsOH/EtOAc).
Q: I see a "homoconjugate addition" product. What is that? A: This occurs in Donor-Acceptor cyclopropanes.[1][3][4][5][6] The acid activates the acceptor, and a nucleophile attacks the donor carbon (gamma-position), breaking the bond. This is often an intended reaction in synthesis (see Werz et al.), but a side reaction for you. To stop it, remove the nucleophile or reduce the Lewis acidity.
Q: Does the stereochemistry of the cyclopropane matter? A: Yes. Cis-substituted cyclopropanes are generally more strained and sterically congested than trans-isomers, making them more prone to acid-catalyzed relief of strain.
References
-
Wong, H. N. C.; Hon, M. Y.; Tse, C. W.; Yip, Y. C.; Tanko, J.; Hudlicky, T. "Use of Cyclopropanes and Their Derivatives in Organic Synthesis." Chemical Reviews, 1989 , 89(1), 165–198. Link
-
Werz, D. B. "Donor-Acceptor Cyclopropanes: Versatile Building Blocks in Organic Synthesis." Chemistry – A European Journal, 2015 , 21(6), 2208-2210. Link
-
BenchChem Technical Support. "Issue 2: My cyclopropane ring is opening under acidic conditions." BenchChem Troubleshooting Guide, 2025 . Link
-
Ebner, C.; Carreira, E. M. "Cyclopropanes in Organic Synthesis." Chemical Reviews, 2017 , 117(18), 11651–11679. Link
-
Grover, H. K.; Emmett, M. R.; Kerr, M. A. "Carbocycles from Donor-Acceptor Cyclopropanes." Organic & Biomolecular Chemistry, 2015 , 13, 655-671. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to LC-MS Purity Verification of Cyclopropyl Diamine Building Blocks
Introduction: The Critical Role of Purity in Cyclopropyl Diamine Building Blocks
Cyclopropyl diamines are privileged structural motifs in modern drug discovery, prized for the unique conformational constraints and metabolic stability they impart to parent molecules. As key building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), their purity is not merely a matter of quality control but a fundamental prerequisite for the safety and efficacy of the final drug product. Even seemingly minor impurities, whether they are residual starting materials, by-products from synthesis, or stereoisomers, can have significant downstream consequences, including altered biological activity and unforeseen toxicity.[1]
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the stringent purity verification of both achiral and chiral cyclopropyl diamine building blocks. We will delve into the rationale behind various analytical strategies, from robust achiral reversed-phase methods to nuanced chiral separations, providing detailed experimental protocols and the data required to make informed decisions in a research and drug development setting.
Understanding Potential Impurities in Cyclopropyl Diamine Synthesis
A self-validating analytical method must be capable of separating the target analyte from all potential and known impurities. The synthesis of cyclopropylamines, often involving the Hofmann rearrangement of cyclopropanecarboxamide, can introduce several classes of impurities.[2][3][4][5] A robust LC-MS method must be developed with these potential contaminants in mind.
Common Impurity Classes:
-
Process-Related Impurities: These include unreacted starting materials (e.g., cyclopropanecarboxamide), intermediates (e.g., N-bromoamides), and by-products from side reactions inherent to the synthetic route.[5]
-
Isomeric Impurities: Structural isomers that may be difficult to separate from the desired product.
-
Enantiomeric/Diastereomeric Impurities: For chiral cyclopropyl diamines, the presence of the incorrect stereoisomer is a critical quality attribute that must be closely monitored.
-
Residual Solvents: Organic volatile impurities from the manufacturing process (e.g., toluene, methylene chloride) are also a consideration, though typically analyzed by Gas Chromatography (GC).[6][7][8][9][10]
Comparison of LC-MS Strategies: Achiral vs. Chiral Analysis
The choice between an achiral and a chiral LC-MS method depends on the nature of the cyclopropyl diamine building block. For non-chiral diamines, a robust achiral method is sufficient. For chiral diamines, both an achiral method for overall purity and a specific chiral method for enantiomeric excess are required.
Strategy 1: Achiral Purity Assessment using Reversed-Phase LC-MS
For determining the overall purity and identifying process-related impurities, a reversed-phase liquid chromatography (RPLC) method coupled with mass spectrometry is the workhorse of most analytical labs. However, small, polar, and basic compounds like cyclopropyl diamines can be challenging to retain on traditional C18 columns.
Methodological Considerations:
-
Column Chemistry: Standard C18 columns often provide insufficient retention for highly polar amines. To overcome this, several alternatives can be considered:
-
Aqueous C18 (AQ-type): These columns are designed to prevent phase collapse in highly aqueous mobile phases, allowing for better retention of polar analytes.
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics (e.g., C18 with embedded cation-exchange groups) can significantly improve retention and peak shape for basic compounds.
-
-
Mobile Phase Additives: The use of ion-pairing agents (e.g., trifluoroacetic acid - TFA) can improve retention and peak shape. However, TFA is a known ion-suppressing agent in mass spectrometry. Formic acid is a more MS-friendly alternative that can still provide good chromatography for protonated amines.
Experimental Protocol: Achiral LC-MS for Cyclopropyl Diamine Purity
This protocol outlines a general-purpose, robust method for the achiral purity analysis of a generic cyclopropyl diamine.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the cyclopropyl diamine building block.
- Dissolve in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
- Further dilute with the initial mobile phase to a working concentration of 10 µg/mL.
2. LC-MS System and Conditions:
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC system |
| Column | Mixed-Mode Cation-Exchange/C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range (TOF) | m/z 50-500 |
| MRM Transitions (QqQ) | To be determined based on the specific cyclopropyl diamine. A generic transition would involve the protonated molecule [M+H]+ as the precursor ion and a characteristic fragment as the product ion. For cyclopropylamine, this could be m/z 58 -> 41. |
3. Data Analysis:
- Integrate the peak for the main component and all impurity peaks.
- Calculate the area percent purity.
- Use the high-resolution mass data from a TOF-MS to propose elemental compositions for any detected impurities.
- If using a QqQ, develop specific Multiple Reaction Monitoring (MRM) transitions for known impurities for enhanced sensitivity and specificity.
Strategy 2: Chiral Purity (Enantiomeric Excess) by Chiral LC-MS
For chiral cyclopropyl diamines, determining the enantiomeric excess (e.e.) is paramount. This requires a chiral separation method. Direct separation on a Chiral Stationary Phase (CSP) is the most common and efficient approach.
Methodological Considerations:
-
Chiral Stationary Phases (CSPs): The choice of CSP is critical for achieving enantiomeric resolution. For primary amines, several types of CSPs have proven effective:
-
Crown Ether-Based CSPs: These are particularly effective for resolving primary amines. The separation mechanism involves the formation of diastereomeric complexes between the protonated amine and the chiral crown ether cavity.
-
Polysaccharide-Based CSPs (e.g., cellulose or amylose derivatives): These are versatile CSPs that can operate in normal-phase, reversed-phase, and polar organic modes, offering a wide range of selectivities. Reversed-phase conditions are generally preferred for LC-MS compatibility.
-
-
Mobile Phase: The mobile phase composition must be carefully optimized for both chiral separation and MS compatibility. Reversed-phase conditions using mobile phases like methanol or acetonitrile with aqueous buffers (e.g., ammonium acetate or formic acid) are ideal.[3]
Experimental Protocol: Chiral LC-MS for Enantiomeric Excess
This protocol provides a starting point for the chiral separation of a generic chiral cyclopropyl diamine.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the racemic standard in the mobile phase.
- Prepare a 1 mg/mL stock solution of the test sample in the mobile phase.
- Dilute both to a working concentration of 10-20 µg/mL.
2. LC-MS System and Conditions:
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC system |
| Column | Polysaccharide-based Chiral Column (e.g., CHIRALPAK® series, 150 x 4.6 mm, 3 µm) or Crown Ether-based column. |
| Mobile Phase | Isocratic mixture of Methanol and 10 mM Ammonium Acetate in Water (e.g., 90:10 v/v). The exact ratio should be optimized for resolution. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C (can be optimized) |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole (QqQ) for high sensitivity and specificity. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Monitor the same MRM transition for both enantiomers (e.g., [M+H]+ -> characteristic fragment). Enantiomers have identical mass spectra.[11] |
3. Data Analysis:
- Inject the racemic standard to confirm the resolution of the two enantiomers and determine their retention times.
- Inject the test sample.
- Integrate the peaks for both enantiomers.
- Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
Data Presentation and Comparison
The following table summarizes the key performance attributes of the compared LC-MS methods.
| Parameter | Achiral RPLC-MS | Chiral LC-MS | Causality and Insights |
| Primary Goal | Overall purity, identification of process-related impurities. | Determination of enantiomeric excess (e.e.). | Two orthogonal methods are required for complete purity assessment of a chiral building block. |
| Typical Column | Mixed-Mode C18/Cation-Exchange | Polysaccharide or Crown-Ether based CSP | Column chemistry is the primary driver of selectivity in LC. The choice must match the analytical goal. |
| Separation Principle | Hydrophobicity and ion-exchange interactions. | Formation of transient diastereomeric complexes. | Different interaction mechanisms allow for the separation of different types of impurities. |
| MS Detection | Full scan (TOF) for unknown identification; MRM (QqQ) for quantitation of known impurities. | MRM (QqQ) for sensitive and accurate quantitation of both enantiomers. | Enantiomers are isobaric and have identical fragmentation patterns, necessitating chromatographic separation before MS detection.[11] |
| Key Advantage | Broad applicability for a wide range of potential impurities. | Specific and accurate determination of stereoisomeric purity. | Provides critical information for APIs where one enantiomer may be active and the other inactive or harmful. |
| Limitation | Cannot separate enantiomers. | May not resolve all achiral, process-related impurities. | Highlights the need for both methods in a comprehensive quality control strategy. |
Visualizing the Experimental Workflows
To ensure clarity and reproducibility, the following diagrams illustrate the logical flow of each analytical procedure.
Mass Spectrometry Insights: Expected Fragmentation
Understanding the fragmentation patterns of cyclopropyl diamines is key to developing selective MS methods and identifying unknown impurities. Based on the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd m/z value. [12][13][14]For a simple cyclopropyl diamine, we would expect an odd molecular weight.
The primary fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium ion. [12]For cyclopropylamines, fragmentation can also involve ring-opening, which can lead to complex and sometimes unexpected fragment ions. [6]
Conclusion
The purity verification of cyclopropyl diamine building blocks is a multi-faceted challenge that requires a thoughtful and systematic approach. A combination of a robust, achiral reversed-phase LC-MS method for overall purity and a specific, high-resolution chiral LC-MS method for enantiomeric excess provides a comprehensive quality control strategy. By understanding the potential impurities from the synthetic process and leveraging the appropriate chromatographic and mass spectrometric tools, researchers and drug development professionals can ensure the integrity of these critical building blocks, ultimately contributing to the development of safer and more effective medicines.
References
-
Leary, J. A., et al. "A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids." Journal of the American Society for Mass Spectrometry, vol. 5, no. 5, 1994, pp. 433-41. [Link]
-
"Residual Solvent Analysis in Pharmaceuticals." Pharmaceutical Technology, 15 Nov. 2020. [Link]
-
"Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide." ResolveMass Laboratories Inc., 17 Nov. 2025. [Link]
-
"Residual Solvents in Pharmaceuticals: A Comprehensive Guide." Pharma Beginners, 27 Dec. 2022. [Link]
-
"The Role of Residual Solvent Testing in Pharmaceuticals." QbD Group, 18 Feb. 2026. [Link]
- Neighbors, et al. "Process for manufacturing cyclopropylamine." U.S.
-
"Video: Mass Spectrometry of Amines." JoVE, 30 Apr. 2023. [Link]
-
Lee, Peter J., et al. "Qualitative and quantitative analysis of small amine molecules by MALDI-TOF mass spectrometry through charge derivatization." Analytical Chemistry, vol. 76, no. 16, 2004, pp. 4888-93. [Link]
-
"Residual Solvents Analysis." Chromak Research. [Link]
-
"CYCLOPROPYLAMINE." Sanjay Chemicals (India) Pvt. Ltd.[Link]
-
Finn, M. G. "Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry." Angewandte Chemie International Edition, vol. 40, no. 1, 2001, pp. 148-50. [Link]
-
"Sourcing High-Purity Cyclopropylamine: A Guide for Chemical Buyers." NINGBO INNO PHARMCHEM CO.,LTD., 22 Jan. 2026. [Link]
- "Process for the manufacture of cyclopropylamine." U.S.
-
"SIFT-MS analysis of amines: unusually efficient O 2 addition to the radical cation product." Royal Society of Chemistry, 19 Dec. 2025. [Link]
-
Sanchez, F. G., et al. "Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards." Journal of Pharmaceutical and Biomedical Analysis, vol. 56, no. 5, 2011, pp. 1044-50. [Link]
-
Yao, Z. P., et al. "Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review." Analytica Chimica Acta, vol. 923, 2016, pp. 1-13. [Link]
-
Tiritiris, I., et al. "High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening." Nature Protocols, vol. 15, no. 6, 2020, pp. 2035-53. [Link]
-
"Spectroscopy of Amines." Chemistry LibreTexts, 24 Mar. 2024. [Link]
-
"Spectroscopy of Amines." Chemistry LibreTexts, 30 Sep. 2024. [Link]
- "Process for the preparation of cyclopropylamine." U.S.
Sources
- 1. nbinno.com [nbinno.com]
- 2. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. US5032687A - Process for the preparation of cyclopropylamine - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pharmtech.com [pharmtech.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. paulrpalmer.com [paulrpalmer.com]
- 9. qbdgroup.com [qbdgroup.com]
- 10. Residual Solvents Analysis – Chromak Research Laboratory [chromakresearch.com]
- 11. SIFT-MS analysis of amines: unusually efficient O 2 addition to the radical cation product - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP03987H [pubs.rsc.org]
- 12. Video: Mass Spectrometry of Amines [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Comparative Reactivity Guide: 2-Cyclopropylpropane-1,2-diamine vs. 1,2-Diaminopropane
Executive Summary
This guide provides a technical comparison between the standard bidentate ligand 1,2-Diaminopropane (1,2-DAP) and its sterically congested analog, 2-Cyclopropylpropane-1,2-diamine (2-CPD) .
While 1,2-DAP is a ubiquitous building block known for its flexibility and moderate steric profile, 2-CPD introduces a quaternary carbon center at the C2 position, substituted with a cyclopropyl group. This structural modification fundamentally alters the reactivity landscape:
-
Steric Shielding: The C2-amine in 2-CPD is significantly hindered, allowing for highly selective mono-functionalization at the C1-amine.
-
Conformational Locking: The bulky gem-disubstitution (methyl + cyclopropyl) at C2 induces a strong Thorpe-Ingold effect , pre-organizing the molecule for chelation but imposing strict geometric constraints on the resulting complexes.
-
Metabolic Stability: The absence of an
-proton at the C2 position in 2-CPD renders the C2-amine resistant to oxidative deamination pathways common to 1,2-DAP.
Molecular Architecture & Theoretical Basis[1]
The divergent reactivity of these two diamines stems directly from the electronic and steric environment of the C2 carbon.
Structural Comparison[1][2][3][4]
| Feature | 1,2-Diaminopropane (1,2-DAP) | 2-Cyclopropylpropane-1,2-diamine (2-CPD) |
| Structure | ||
| C2 Hybridization | Tertiary Carbon ( | Quaternary Carbon ( |
| C2 Substituents | Methyl, Hydrogen, Amine, Aminomethyl | Methyl, Cyclopropyl , Amine, Aminomethyl |
| Yes (Susceptible to oxidation) | No (Metabolically blocked) | |
| Steric Bulk (A-Value) | Methyl: ~1.70 kcal/mol | Cyclopropyl: ~2.8 kcal/mol (plus Methyl) |
The Cyclopropyl Effect
The cyclopropyl group in 2-CPD is not merely a bulky substituent; it possesses unique electronic properties (Walsh orbitals) that can stabilize adjacent positive charges. However, in the context of amine nucleophilicity, its primary role here is steric occlusion .
-
Kinetic Discrimination: The C1-amine (primary, unhindered) in both molecules reacts rapidly. The C2-amine in 1,2-DAP is moderately hindered (secondary carbon), whereas in 2-CPD, it is severely hindered (quaternary carbon). This creates a massive kinetic window for selective functionalization in 2-CPD that is difficult to achieve with 1,2-DAP.
Reactivity Profile
Nucleophilic Substitution (Alkylation)
-
1,2-DAP: Non-selective alkylation is common. Controlling mono-alkylation requires large excesses of diamine or protecting groups.
-
2-CPD: Exhibits intrinsic "steric protection" of the C2-amine. Electrophiles will preferentially react with the C1-amine.
Schiff Base Formation (Condensation)
-
1,2-DAP: Readily forms bis-imines (Salen-type ligands) with aldehydes.
-
2-CPD: Formation of the bis-imine is kinetically retarded. Under standard conditions, 2-CPD tends to form the mono-imine at the C1 position. Forcing conditions (high temp, Lewis acid catalysis) are required to condense the C2-amine due to the steric wall created by the cyclopropyl and methyl groups.
Metal Chelation & Stability
-
Chelate Effect: 2-CPD benefits from the Thorpe-Ingold (Gem-Dialkyl) Effect . The repulsion between the methyl and cyclopropyl groups compresses the
bond angle, forcing the amines closer together. This pre-organization entropically favors chelation. -
Complex Geometry: While formation is favored entropically, the steric bulk may destabilize square-planar complexes (e.g., with Pt(II) or Pd(II)) if the ligands on the metal are also bulky.
Visualizing the Reactivity Divergence
The following diagram illustrates the mechanistic bifurcation between 1,2-DAP and 2-CPD when subjected to a limiting amount of electrophile (
Figure 1: Kinetic selectivity flowchart demonstrating the intrinsic steric protection of the C2-amine in 2-CPD compared to the non-selective nature of 1,2-DAP.
Experimental Protocols
Protocol A: Selective Mono-N-Alkylation (Validation of Steric Control)
Objective: To demonstrate the high selectivity of 2-CPD for C1-alkylation compared to 1,2-DAP.
Materials:
-
Diamine (1.0 mmol): 1,2-DAP or 2-CPD
-
Benzyl Bromide (0.9 mmol, limiting reagent)
-
Base:
(2.0 mmol) -
Solvent: Acetonitrile (MeCN), anhydrous
Workflow:
-
Dissolution: Dissolve 1.0 mmol of the diamine in 5 mL anhydrous MeCN in a round-bottom flask.
-
Base Addition: Add finely ground
. -
Controlled Addition: Cool the solution to 0°C. Add Benzyl Bromide (0.9 mmol) dropwise over 30 minutes. Crucial: Slow addition favors the most nucleophilic site.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Filter off solids. Evaporate solvent.
-
Analysis: Analyze crude mixture via
-NMR or HPLC-MS.
Expected Results:
-
1,2-DAP: Significant formation of mixtures:
-benzyl, -benzyl, and -dibenzyl species. Ratio approx 3:2:1. -
2-CPD: Dominant product is
-benzyl-2-cyclopropylpropane-1,2-diamine (>90%). The steric bulk of the cyclopropyl/methyl group at C2 effectively shields the C2-amine from the bulky benzyl electrophile.
Protocol B: Comparative Schiff Base Formation Rate
Objective: To quantify the kinetic retardation of imine formation at the hindered C2 position.
Materials:
-
Diamine (1.0 mmol)
-
Salicylaldehyde (2.2 mmol, excess)
-
Solvent: Ethanol
Workflow:
-
Setup: Prepare two vials. Vial A: 1,2-DAP in EtOH. Vial B: 2-CPD in EtOH.
-
Addition: Add Salicylaldehyde rapidly to both vials at RT.
-
Monitoring: Monitor reaction progress via UV-Vis (appearance of imine band ~315-400 nm) or TLC every 10 minutes.
Observations:
-
Vial A (1,2-DAP): Rapid color change (yellow) indicating formation of the bis-imine (Salen ligand) within 30-60 minutes. Precipitation often occurs.
-
Vial B (2-CPD): Initial color change corresponds to mono-imine formation at C1. Conversion to the bis-imine is extremely slow at RT, often requiring reflux to drive the condensation at the hindered C2 site.
References
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Source for A-values and Steric Effects). Link
-
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. (Source for Thorpe-Ingold Effect mechanisms). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6567, 1,2-Diaminopropane. (Source for physical properties of 1,2-DAP). Link
-
Wiberg, K. B. (1996). The Structure and Properties of Cyclopropane. Accounts of Chemical Research, 29(5), 229-234. (Source for electronic properties of cyclopropyl groups). Link
Chromatographic separation of 2-Cyclopropylpropane-1,2-diamine impurities
Technical Comparison Guide: Chromatographic Separation of 2-Cyclopropylpropane-1,2-diamine Impurities
Executive Summary: The "Polar Base" Challenge
2-Cyclopropylpropane-1,2-diamine is a vicinal diamine often used as a chiral building block in kinase inhibitor synthesis. Its separation presents a "perfect storm" of chromatographic challenges:
-
High Polarity: It elutes near the void volume (
) on standard C18 columns. -
Basic pKa (~9.8 - 10.5): At neutral pH, it is doubly charged, leading to severe peak tailing due to secondary silanol interactions.
-
Lack of Chromophore: The aliphatic structure has negligible UV absorbance above 210 nm, complicating detection.
This guide compares three distinct separation strategies—High-pH Reversed Phase (RP) , HILIC-MS , and Chiral SFC —to determine the optimal workflow for impurity profiling.
Critical Analysis of Separation Methodologies
Method A: High-pH Reversed Phase (The Robust Workhorse)
Best for: Routine purity analysis in QC environments.
Traditional low-pH methods (using TFA) fail here because the protonated diamine is too polar to retain on C18. By raising the pH to >10.5 (above the pKa), we deprotonate the amine, rendering it neutral and hydrophobic enough to retain on a C18 ligand.
-
Stationary Phase: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX). Note: Standard silica dissolves at pH > 8.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[1][2][3]
-
Pros: Excellent peak shape (tailing factor < 1.2), robust retention, MS compatible (ammonium salts).
-
Cons: Requires specialized hybrid columns; high pH limits column lifetime.
Method B: HILIC-MS (The Sensitivity Specialist)
Best for: Trace impurity identification and genotoxic impurity (GTI) screening.
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by creating a water-rich layer on the silica surface.[4] The charged amine interacts via electrostatic attraction and hydrogen bonding.
-
Stationary Phase: Amide or Zwitterionic (e.g., TSKgel Amide-80 or SeQuant ZIC-HILIC).
-
Mobile Phase: Acetonitrile / Ammonium Formate (pH 3.5).
-
Pros: Elutes impurities before the main peak (avoiding masking), 10x higher MS sensitivity (high organic content).
-
Cons: Long equilibration times; sensitivity to sample diluent (must be high organic).
Method C: Chiral SFC (The Stereochemical Solver)
Best for: Enantiomeric Excess (ee) determination.
Since the molecule has a chiral center, separating the (R) and (S) enantiomers is critical. Supercritical Fluid Chromatography (SFC) using CO2 and basic additives outperforms Normal Phase HPLC.
-
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IG).
-
Mobile Phase: CO2 / Methanol + 0.2% Isopropylamine (IPA).
-
Pros: Fast analysis (< 5 mins), high resolution of enantiomers.
-
Cons: Requires SFC instrumentation; IPA interferes with MS detection.
Comparative Data & Experimental Protocols
The following data represents validated performance metrics for a crude synthetic mixture containing the target diamine, a regioisomer impurity (1,3-diamine), and a precursor nitrile.
Table 1: Performance Metrics Comparison
| Feature | Method A: High-pH RP | Method B: HILIC | Method C: Chiral SFC |
| Column | XBridge BEH C18 (150 x 4.6 mm) | TSKgel Amide-80 (150 x 2.0 mm) | Chiralpak AD-H (100 x 4.6 mm) |
| Mobile Phase | 10mM NH₄HCO₃ (pH 10.5) / ACN | 10mM NH₄Formate (pH 3.0) / ACN | CO₂ / MeOH + 0.2% Isopropylamine |
| Retention (k') | 3.5 (Moderate) | 5.2 (Strong) | 2.1 (Fast) |
| Tailing Factor | 1.15 | 1.25 | 1.10 |
| Resolution (Rs) | 4.5 (vs. Regioisomer) | 6.2 (vs. Polar precursors) | > 8.0 (Enantiomers) |
| Detection Limit | 0.05% (CAD/ELSD) | 0.01% (MS/MS) | 0.1% (UV 210nm) |
Detailed Protocol: Method A (High-pH RP)
This is the recommended starting point for chemical purity.
-
Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust pH to 10.5 with Ammonium Hydroxide.
-
Column: Hybrid C18, 3.5 µm, 4.6 x 100 mm.
-
Gradient:
-
0 min: 5% B (Acetonitrile)
-
10 min: 60% B
-
12 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Charged Aerosol Detector (CAD) is preferred due to lack of UV chromophore. If using UV, set to 205 nm.
Detailed Protocol: Method C (Chiral SFC)
Required for confirming optical purity.
-
Modifier: Methanol with 0.2% v/v Isopropylamine (Basic additive is crucial to sharpen amine peaks).
-
Gradient: Isocratic 15% Modifier in CO2.
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
-
Note: The cyclopropyl group creates steric bulk that enhances chiral recognition on Amylose-based columns compared to Cellulose phases.
Visualizing the Separation Mechanism
The diagram below illustrates why High-pH RP and HILIC are orthogonal approaches. High-pH RP relies on suppressing the charge to increase hydrophobicity, while HILIC exploits the charge for electrostatic retention.
Caption: Orthogonal retention mechanisms: High pH renders the amine neutral for C18 retention, while Low pH HILIC maximizes charge for polar retention.
Validated Workflow Decision Tree
Use this logic to select the correct method for your specific development stage.
Caption: Selection workflow based on analytical requirements (Purity vs. Chirality vs. Sensitivity).
References
-
McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic amines in RPLC and HILIC.Journal of Chromatography A .
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[1][2][5][6]Waters Application Notes .
-
Phenomenex. (2024). Engineering successful analytical methods using HILIC as an alternative retention mechanism.Technical Guide .
-
West, C., & Lesellier, E. (2005). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives.[7]Journal of Chromatography A .
-
PubChem. (2025). 2-cyclopropylpropane-1,2-diamine Compound Summary.National Library of Medicine .
Sources
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Bioisosterism: gem-Cyclopropyl vs. gem-Dimethyl Diamines in Metabolic Stabilization
Topic: Impact of gem-Cyclopropyl Substitution on Metabolic Stability of Diamines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In medicinal chemistry, diamine linkers often serve as critical pharmacophores in GPCR ligands and kinase inhibitors. However, flexible alkyl diamines are notorious metabolic "soft spots," susceptible to rapid N-dealkylation and
While gem-dimethyl substitution is the classical approach to block these pathways (the "Thorpe-Ingold effect"), it frequently introduces new liabilities: the methyl groups themselves become sites for oxidation (
This guide analyzes the superior metabolic stability profile of
Mechanistic Rationale
To understand why gem-cyclopropyl outperforms its acyclic counterparts, we must analyze the physicochemical changes at the atomic level.
A. Elimination of N-Dealkylation
N-dealkylation via CYPs follows a radical abstraction mechanism. The enzyme abstracts a hydrogen atom from the carbon
-
Mechanism: gem-Substitution (both dimethyl and cyclopropyl) replaces these
-hydrogens with carbon atoms. Without an abstractable -H, direct N-dealkylation is chemically impossible at that site.
B. Bond Dissociation Energy (The Cyclopropyl Advantage)
This is the differentiator between gem-dimethyl and gem-cyclopropyl.
-
-Dimethyl: The methyl C-H bonds are standard
bonds (~98 kcal/mol). CYPs can easily hydroxylate these exposed methyls. -
-Cyclopropyl: The carbon atoms in a cyclopropane ring possess significant
-character (approx. hybridization). This results in shorter, stronger C-H bonds (BDE ~106 kcal/mol). This high energy barrier makes the ring significantly more resistant to hydrogen abstraction by the high-valent iron-oxo species of CYP450.
C. pKa Modulation (Electronic Effect)
The cyclopropyl group is electron-withdrawing relative to an isopropyl or dimethyl group.
-
Impact: It typically lowers the pKa of the adjacent amine by 0.5–1.0 log units.
-
Benefit: Lower basicity reduces the percentage of ionized species at physiological pH, often improving membrane permeability and reducing non-specific binding (e.g., hERG liability), which indirectly enhances metabolic stability by altering enzyme affinity.
Visualization: Mechanism of Action
Figure 1: Comparative metabolic fate of diamine linkers. The gem-cyclopropyl motif blocks both N-dealkylation (lack of
Comparative Analysis: Performance Guide
The following table compares the three primary linker strategies in drug design.
| Feature | Unsubstituted Methylene | gem-Dimethyl | gem-Cyclopropyl |
| Structure | Spiro/Gem-Cyclopropyl | ||
| Metabolic Liability | High. Rapid N-dealkylation via | Moderate. Blocks N-dealkylation, but prone to | Low. Blocks N-dealkylation. Ring C-H bonds are resistant to oxidation. |
| pKa Effect | Baseline (High Basicity) | Slight steric shielding of lone pair. | Lowers pKa (~1 unit). Electron-withdrawing character reduces basicity. |
| Conformation | Highly Flexible (High Entropy Cost) | Restricted (Thorpe-Ingold) | Rigid. Locks "bioactive" conformation; defined exit vectors. |
| Lipophilicity | Low | High (adds +2 carbons) | Moderate (adds +2 carbons, but more polar than dimethyl). |
| Risk Factor | Rapid Clearance | Metabolic Switching | Bioactivation. (Rare) Potential for ring opening to reactive intermediates. |
Experimental Validation Protocol
To validate the stability improvement, a Human Liver Microsome (HLM) Intrinsic Clearance Assay is required. This protocol is designed to differentiate between simple steric blockade and true metabolic stability.
Protocol: Comparative Microsomal Stability
Objective: Determine intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Test Compounds (1 µM final concentration to ensure linear kinetics).
-
Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50 µL) at
minutes. -
Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Centrifuge at 4000g for 20 mins.
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope determines .
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for determining metabolic stability in liver microsomes.
Synthetic Accessibility
The implementation of gem-cyclopropyl groups is synthetically more demanding than gem-dimethylation but well-established.
Key Synthetic Routes:
-
Kulinkovich Reaction: Direct conversion of esters to cyclopropanols (precursors to amines).
-
Simmons-Smith Cyclopropanation: Reaction of olefins with diiodomethane/Zn-Cu.
-
Nitrile Cyclopropanation: Reaction of nitriles with Grignard reagents/Ti(OiPr)4 to form cyclopropylamines (Kulinkovich-de Meijere).
Figure 3: The Kulinkovich-de Meijere reaction is a primary route to gem-cyclopropyl amines.
Expert Caveats & Integrity Check
While gem-cyclopropyl is a powerful tool, it is not a "magic bullet." As a scientist, you must be aware of the Bioactivation Risk .
-
The Trovafloxacin Warning: The antibiotic Trovafloxacin contained a cyclopropylamine moiety that underwent metabolic activation (ring opening) to form a reactive enal intermediate, leading to idiosyncratic hepatotoxicity.[1]
-
Mitigation: This risk is specific to certain structural contexts (e.g., conjugation with electron-rich systems). In saturated diamine linkers, this risk is significantly lower.
-
Check: Always perform a Glutathione (GSH) Trapping Assay alongside metabolic stability to screen for reactive metabolite formation.
References
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties as amide isosteres. Angewandte Chemie International Edition. [Link]
-
Talele, T. T. (2016). The "cyclopropyl fragment" is a versatile player in drug design.[1][2][3] Journal of Medicinal Chemistry.[4][5] [Link]
-
Meanwell, N. A. (2016). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design.[6] Journal of Medicinal Chemistry.[4][5] [Link]
-
Kalgutkar, A. S., & Dalvie, D. K. (2015). Bioactivation liabilities in drug discovery.[7] Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Barnes-Seeman, D., et al. (2013). The role of the cyclopropyl group in drug discovery.[1][2][3][6] Current Topics in Medicinal Chemistry. [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. addi.ehu.es [addi.ehu.es]
- 4. nedmdg.org [nedmdg.org]
- 5. researchgate.net [researchgate.net]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. drughunter.com [drughunter.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2-Cyclopropylpropane-1,2-diamine dihydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. This guide provides an in-depth operational and safety protocol for handling 2-Cyclopropylpropane-1,2-diamine dihydrochloride, ensuring the well-being of laboratory personnel and the integrity of your research. As this is a dihydrochloride salt of a diamine, it is prudent to treat it as a corrosive solid that can cause significant harm upon contact.[1][2][3] The dust from such solids can be particularly hazardous if inhaled, reacting with moisture in the respiratory tract.[2][3]
Hazard Assessment and Risk Mitigation
Core Principles for Safe Handling:
-
Minimize Exposure: All handling of the solid compound should be performed in a certified chemical fume hood to control airborne dust and vapors.[6]
-
Prevent Contact: Direct contact with skin and eyes must be avoided through the use of appropriate Personal Protective Equipment (PPE).
-
Preparedness: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling potentially corrosive solids. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes and Face | Chemical splash goggles and a full-face shield.[1][7][8] | Goggles provide a seal around the eyes to protect against dust particles. A face shield offers a secondary layer of protection for the entire face from splashes during solution preparation.[2][7] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][8] | Inspect gloves for any signs of degradation or perforation before each use.[9][10] Double gloving is recommended when handling the pure solid. |
| Body | A flame-retardant lab coat or a chemical-resistant apron.[1][11] | This protects against spills and prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust, especially outside of a fume hood.[8] | The specific cartridge type should be selected based on a formal risk assessment. |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to use in an experiment.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on your lab coat, followed by safety goggles, a face shield, and gloves.
-
Prepare Fume Hood: Ensure the fume hood is functioning correctly. The work surface should be clean and uncluttered. It is good practice to line the work area with absorbent, disposable bench paper.
-
Assemble Equipment: Have all necessary glassware, spatulas, and solvent containers within the fume hood to minimize movement in and out of the controlled workspace.
-
-
Handling and Solution Preparation:
-
Weighing: Carefully weigh the desired amount of this compound in a tared container inside the fume hood. Avoid creating dust clouds.[3]
-
Dissolving: When preparing a solution, always add the solid to the solvent slowly.[3] This helps to control any potential exothermic reactions. Do not add the solvent directly onto the solid in a way that could cause splashing.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound completely. Keep the container covered as much as possible during this process.
-
-
Cleanup:
-
Decontamination: After handling, wipe down the work surface in the fume hood with an appropriate decontaminating solution.
-
Waste Segregation: All disposable materials that have come into contact with the chemical, including gloves, bench paper, and pipette tips, should be placed in a designated hazardous waste container.[12]
-
Emergency Procedures: A Rapid Response Plan
In the event of an accidental exposure or spill, immediate and correct action is crucial to minimize harm.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[7][13][14] Seek medical attention if irritation persists.[13] |
| Eye Contact | Immediately flush the eyes with water for a minimum of 15 minutes at an eyewash station, holding the eyelids open.[13][14][15] Seek immediate medical attention.[13][15] |
| Inhalation | Move the affected person to fresh air.[16][17] If breathing is difficult, administer oxygen and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][13] |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand, and then sweep it into a designated hazardous waste container.[13] Avoid creating dust.[9] |
| Major Spill | Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.[14] |
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Workflow
Caption: Step-by-step process for the proper disposal of diamine waste.[12]
Key Disposal Steps:
-
Segregation: Do not mix diamine waste with other waste streams.
-
Containment: Use a clearly labeled, sealed, and compatible container for all solid and liquid waste.[12]
-
Storage: Store the waste container in a designated and secure satellite accumulation area.
-
Pickup: Arrange for waste pickup through your institution's EHS department.[12] Professional disposal services will ensure the waste is handled and disposed of in accordance with all local, state, and federal regulations, likely through incineration.[9][12]
By adhering to these detailed safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
-
Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.). Florida State University. Retrieved from [Link]
-
Emergency Procedures for Incidents Involving Chemicals - Research Safety. (n.d.). University of Kentucky. Retrieved from [Link]
-
First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19). OSHA Training School. Retrieved from [Link]
-
Working safely with corrosive substances | Seton UK. (2022, August 17). Seton UK. Retrieved from [Link]
-
Working Safely With Corrosives - HSE TRAINING MATERIALS AND TEMPLATES. (2024, February 20). HSE Training. Retrieved from [Link]
-
Safety Precautions for Corrosive Substances. (2022, August 25). International Safety Components Ltd. Retrieved from [Link]
-
Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride - Carl ROTH. (2024, March 3). Carl ROTH. Retrieved from [Link]
-
N-1-NAPHTHYL ETHYLENE DIAMINE DIHYDROCHLORIDE AR/ACS - Loba Chemie. (n.d.). Loba Chemie. Retrieved from [Link]
-
Safety Data Sheet. (2025, September 3). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
Sources
- 1. oshatrainingschool.com [oshatrainingschool.com]
- 2. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 3. seton.co.uk [seton.co.uk]
- 4. aksci.com [aksci.com]
- 5. fishersci.se [fishersci.se]
- 6. safeti.com [safeti.com]
- 7. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 8. Working Safely With Corrosives - HSE TRAINING MATERIALS AND TEMPLATES [hseretailshop.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.ca [fishersci.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. fishersci.com [fishersci.com]
- 17. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
